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  • Product: 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride
  • CAS: 2253630-37-2

Core Science & Biosynthesis

Foundational

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride CAS number

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone and its Hydrochloride Salt Introduction 1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that has emerged as a valuable and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone and its Hydrochloride Salt

Introduction

1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring, a methoxy group, and a reactive acetyl moiety, presents multiple avenues for synthetic modification. This unique combination of functional groups makes it a key intermediate in the synthesis of complex molecular architectures with significant pharmacological potential. Pyridine derivatives are integral to numerous pharmaceuticals, playing crucial roles in metabolism and exhibiting a wide array of therapeutic effects, including antibacterial, antidepressant, and analgesic properties.[1] This guide provides a comprehensive technical overview of 1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt, covering its chemical properties, synthesis, characterization, reactivity, and applications for researchers and drug development professionals.

Chemical and Physical Properties

The hydrochloride salt of 1-(5-Methoxypyridin-3-yl)ethanone is typically prepared from the free base for improved solubility and stability. While a distinct CAS number for the hydrochloride salt is not consistently reported, the properties of the parent compound are well-documented.

PropertyValueSource(s)
Chemical Name 1-(5-Methoxypyridin-3-yl)ethanone[2][3]
Synonyms 1-(5-methoxy-3-pyridinyl)ethanone
CAS Number 886364-74-5 (Free Base)[2][3][4][5][6]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [3][5][6]
Physical Form Solid[3]
InChI Key NCDNULVIERIXPT-UHFFFAOYSA-N[3][6]
SMILES COc1cncc(c1)C(C)=O[3][6]
Storage Inert atmosphere, room temperature

Synthesis and Purification

The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone typically involves the functionalization of a pre-existing pyridine ring. A common and effective strategy is the cross-coupling reaction of a suitable organometallic reagent with an acetylating agent. The resulting free base can then be converted to its hydrochloride salt.

Synthesis of the Free Base (Illustrative Pathway)

A plausible and efficient route involves a Negishi or Suzuki coupling. For instance, starting from 3-bromo-5-methoxypyridine, a palladium-catalyzed cross-coupling with an acetyl equivalent provides the target ketone. The choice of a palladium catalyst and ligand is critical for achieving high yield and purity, a common consideration in the synthesis of complex heterocyclic compounds.[7]

Step-by-Step Protocol:

  • Preparation of the Organozinc Reagent (for Negishi Coupling): To a solution of 3-bromo-5-methoxypyridine in anhydrous THF, add n-butyllithium at -78 °C under an inert atmosphere (e.g., Argon) to perform a lithium-halogen exchange. Subsequently, add a solution of zinc chloride in THF to transmetalate, forming the organozinc reagent.

  • Cross-Coupling: In a separate flask, charge a palladium catalyst (e.g., Pd(PPh₃)₄) and acetyl chloride.

  • Reaction: Add the freshly prepared organozinc reagent dropwise to the catalyst mixture at room temperature.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-(5-Methoxypyridin-3-yl)ethanone.

Formation of the Hydrochloride Salt
  • Dissolve the purified 1-(5-Methoxypyridin-3-yl)ethanone free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis of Free Base cluster_purification Purification & Salt Formation A 3-Bromo-5-methoxypyridine B Organometallic Reagent Formation (e.g., Negishi or Suzuki) A->B C Palladium-Catalyzed Cross-Coupling with Acetylating Agent B->C D Crude 1-(5-Methoxypyridin-3-yl)ethanone C->D E Column Chromatography D->E F Pure Free Base E->F G Dissolution in Ether/EtOAc F->G H Addition of HCl Solution G->H I Precipitation & Filtration H->I J 1-(5-Methoxypyridin-3-yl)ethanone HCl I->J

Caption: Synthetic and purification workflow for 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride.

Spectroscopic Characterization

Structural confirmation of 1-(5-Methoxypyridin-3-yl)ethanone is achieved through standard spectroscopic methods. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The pyridine ring protons would appear as distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 would likely be the most downfield, followed by the protons at C4 and C6.

    • The methoxy group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.9-4.1 ppm.

    • The acetyl methyl (-COCH₃) protons will appear as a singlet at approximately δ 2.5-2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the acetyl group is expected in the δ 195-200 ppm region.

    • The aromatic carbons of the pyridine ring will resonate between δ 110-160 ppm.

    • The methoxy carbon will be observed around δ 55-60 ppm.

    • The acetyl methyl carbon will appear around δ 25-30 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band characteristic of the ketone C=O stretch is expected around 1680-1700 cm⁻¹.

    • C-O stretching vibrations for the methoxy group will be present in the 1250-1000 cm⁻¹ region.

    • C=C and C=N stretching vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ range.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (m/z = 151.16).

Chemical Reactivity and Applications in Drug Discovery

The utility of 1-(5-Methoxypyridin-3-yl)ethanone as a synthetic intermediate stems from the reactivity of its functional groups.

  • The Acetyl Group: The ketone is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a point for building carbon-carbon bonds via aldol or similar condensation reactions. It is also a precursor for forming oximes, hydrazones, and other azomethine derivatives, which are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][8]

  • The Pyridine Ring: The electron-withdrawing nature of the acetyl group and the directing effects of the methoxy group and ring nitrogen influence the reactivity of the pyridine core towards further substitution.

This compound serves as a crucial intermediate in synthesizing more complex molecules, including analogs of selective COX-2 inhibitors like Etoricoxib.[7][9] The core structure is a scaffold that can be elaborated to target various biological pathways.

G cluster_core Core Intermediate cluster_derivatives Potential Drug Candidates Core 1-(5-Methoxypyridin-3-yl)ethanone A COX-2 Inhibitor Analogs Core->A Condensation/ Coupling B Kinase Inhibitors Core->B Heterocycle Formation C Antiviral Agents Core->C Oxime/Hydrazone Formation D CNS-Active Compounds Core->D Reduction/ Alkylation

Caption: Role as a key intermediate for diverse pharmacological scaffolds.

Analytical Methods

The purity and identity of 1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt are typically assessed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of the compound and for monitoring reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for routine reaction monitoring and for identifying suitable solvent systems for column chromatography.

  • Spectroscopy: NMR, IR, and MS, as detailed in Section 3, are used for definitive structural confirmation.

Safety, Handling, and Storage

As with all pyridine derivatives, appropriate safety measures must be observed when handling 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[3] The corresponding GHS pictogram is GHS07 (Warning).[3] It may also cause skin and eye irritation.

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[10][11][12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]

    • Avoid the formation of dust and aerosols.[10][12]

    • Keep away from sources of ignition and prevent the build-up of electrostatic charge.[11][14]

    • Wash hands thoroughly after handling.[13]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13]

    • Store under an inert atmosphere to prevent degradation.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(5-Methoxypyridin-3-yl)ethanone and its hydrochloride salt are valuable chemical intermediates with significant applications in the synthesis of pharmacologically active compounds. Its well-defined reactivity, stemming from the ketone functionality and the substituted pyridine core, allows for its incorporation into a diverse range of molecular scaffolds. This guide has provided a technical framework for its properties, synthesis, analysis, and safe handling, offering a foundational resource for researchers engaged in the field of synthetic and medicinal chemistry.

References

  • ECHEMI. (n.d.). 2-Pyridone SDS, 142-08-5 Safety Data Sheets.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Hydroxy-2-pyridone SDS, 822-89-9 Safety Data Sheets.
  • Howei Pharm. (n.d.). CAS 886364-74-5 C8H9NO2 1-(5-Methoxypyridin-3-yl)ethanone.
  • (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • Ambeed, Inc. (n.d.). 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5.
  • Sigma-Aldrich. (n.d.). 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR 886364-74-5.
  • BLDpharm. (n.d.). 886364-74-5|1-(5-Methoxypyridin-3-yl)ethanone.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Methoxypyridin-3-yl)ethanone | CAS 886364-74-5.
  • Sigma-Aldrich. (n.d.). 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5.
  • EON Biotech. (n.d.). 1-(5-METHOXYPYRIDIN-3-YL)ETHANONE – (886364-74-5).
  • ChemScene. (n.d.). 1-(5-Methylpyridin-3-yl)ethan-1-one.
  • Stalinskaya, A. L., et al. (2022). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Arabian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR 886364-74-5.
  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.
  • (2025, September 21). Pharmacological applications of azomethine derivatives in the therapy of different diseases.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

Exploratory

Technical Monograph: 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

[1] Executive Summary 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 2253630-37-2) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in the synthesis of nicotinic acetylchol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 2253630-37-2) is a specialized pyridine derivative utilized primarily as a pharmacophore building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and selective COX-2 inhibitors.[1] As a hydrochloride salt of the 3,5-disubstituted pyridine class, it offers enhanced solubility and stability compared to its free base counterpart, making it the preferred form for solid-phase handling and formulation in early-stage drug discovery.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization standards, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound consists of a pyridine ring substituted at the meta positions (relative to nitrogen) with an acetyl group (electron-withdrawing) and a methoxy group (electron-donating).[1] This "push-pull" electronic structure significantly influences its reactivity and spectral properties.[1]

Parameter Data
IUPAC Name 1-(5-Methoxypyridin-3-yl)ethan-1-one hydrochloride
Common Synonyms 3-Acetyl-5-methoxypyridine HCl; 5-Acetyl-3-methoxypyridine HCl
CAS Number (Salt) 2253630-37-2
CAS Number (Free Base) 886364-74-5
Molecular Formula C₈H₉NO₂[1][2][3][4][5] · HCl
Molecular Weight 187.62 g/mol (Salt); 151.16 g/mol (Free Base)
SMILES COc1cncc(C(C)=O)c1.[H]Cl
Appearance White to off-white crystalline solid

Physicochemical Properties[2][3][4][5][6][10][11][12][13][14]

The hydrochloride salt exhibits distinct physical properties compared to the free base, particularly regarding thermal stability and solubility.

Physical Constants
PropertyValue / ObservationContext
Melting Point >150 °C (Decomposition)Estimated based on analogous pyridine HCl salts.[1] Exact value requires experimental validation per batch.
Solubility (Water) High (>50 mg/mL)Protonation of the pyridine nitrogen disrupts crystal lattice energy, facilitating aqueous solvation.[1]
Solubility (DMSO) SolubleSuitable for biological stock solutions.[1]
Solubility (Ether/Hexane) InsolubleUseful for precipitation/purification during synthesis.[1]
Hygroscopicity Moderate to HighPyridine salts are prone to absorbing atmospheric moisture; store under desiccant.[1]
pKa (Calculated) ~3.5 - 4.0The acetyl group (EWG) lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[1]
Stability Profile[1][2]
  • Thermal Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to temperatures >40°C without inert atmosphere.[1]

  • Reactivity: The ketone moiety is susceptible to reduction (e.g., NaBH₄) or nucleophilic attack (e.g., Grignard reagents). The methoxy group is generally stable but can be demethylated under harsh acidic conditions (e.g., BBr₃) to yield the 5-hydroxypyridine analog.[1]

Synthesis & Manufacturing Workflows

The synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride typically follows a palladium-catalyzed coupling route or a functional group interconversion from nicotinic acid derivatives.[1]

Primary Synthesis Route (Stille Coupling)

This method allows for the direct introduction of the acetyl group onto the halogenated pyridine core.[1]

SynthesisWorkflow Start 3-Bromo-5-methoxypyridine (Starting Material) Intermediate Enol Ether Intermediate Start->Intermediate Stille Coupling (Toluene, Reflux) Reagent Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Catalyst Reagent->Intermediate Product 1-(5-Methoxypyridin-3-yl)ethanone (Free Base) Intermediate->Product H3O+ Workup Hydrolysis Acid Hydrolysis (HCl) SaltForm HCl/Dioxane Treatment Product->SaltForm Dissolution in EtOAc Final Final HCl Salt (Crystalline Solid) SaltForm->Final Precipitation & Filtration

Figure 1: Synthetic pathway from 3-bromo-5-methoxypyridine via Stille coupling followed by salt formation.

Protocol: Salt Formation (Free Base to HCl)

Objective: Convert the oily or low-melting free base into the stable hydrochloride salt.[1]

  • Dissolution: Dissolve 1.0 equivalent of 1-(5-methoxypyridin-3-yl)ethanone (free base) in a minimal volume of anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately.[1][6] Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under vacuum/inert gas.

  • Washing: Wash the filter cake with cold Diethyl Ether (3x) to remove unreacted free base and impurities.[1]

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent and excess HCl.

Analytical Characterization

Validating the identity and purity of the compound requires a multi-modal approach.

Expected 1H NMR Profile (DMSO-d₆)

The proton NMR spectrum is characterized by the distinct pattern of the 3,5-disubstituted pyridine ring.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
H-2 8.80 – 9.00Singlet (d)1HAromatic (Between N and Acetyl)
H-6 8.40 – 8.60Singlet (d)1HAromatic (Between N and Methoxy)
H-4 7.80 – 8.00Singlet (dd)1HAromatic (Between substituents)
-OCH₃ 3.90 – 3.95Singlet3HMethoxy group
-COCH₃ 2.60 – 2.65Singlet3HAcetyl methyl group
N-H⁺ 10.0+Broad1HExchangeable salt proton
Mass Spectrometry (LC-MS)[1][2][9]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Parent Ion [M+H]⁺: m/z 152.07 (Calculated for C₈H₁₀NO₂⁺)[1]

  • Fragmentation: Loss of methyl group (M-15) or acetyl group may be observed at higher collision energies.[1]

Quality Control Workflow

QCWorkflow Sample Raw Sample (Batch Synthesis) Appearance Visual Inspection (White Solid?) Sample->Appearance LCMS LC-MS Analysis (m/z 152.07?) Appearance->LCMS Pass Reject Reject / Recrystallize Appearance->Reject Fail (Colored/Oily) NMR 1H NMR (DMSO-d6) (Structure Verification) LCMS->NMR Pass LCMS->Reject Fail (Wrong Mass) Chloride Silver Nitrate Test / IC (Confirm Counterion) NMR->Chloride Pass NMR->Reject Fail (Impurities >5%) Release Release for Research Chloride->Release Positive

Figure 2: Analytical decision tree for quality assurance of the hydrochloride salt.

Handling, Safety & Storage

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated) is recommended for long-term storage to prevent slow degradation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

  • Container: Tightly sealed glass vial with a desiccant pack. The hydrochloride salt is hygroscopic; exposure to humid air will lead to deliquescence (turning into a sticky oil).[1]

References

  • Chemical Identity & CAS: Sigma-Aldrich. 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR.[1] Accessed Feb 2026.[1][5]

  • Synthesis Methodology (Analogous Stille Coupling): A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Royal Society of Chemistry.[1]

  • Safety Data: BLD Pharm. Safety Data Sheet: 1-(5-Methoxypyridin-3-yl)ethanone.

  • General Pyridine Salt Properties: Fisher Scientific. Safety Data Sheet: 3-Acetylpyridine.

  • Reaction Mechanism (Nucleophilic Substitution): ChemicalBook.[1] Synthesis of 5-acetyl-2-methoxypyridine (Analogous chemistry).

Sources

Foundational

1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS No. 886364-74-5). As a key building block in medicinal chemistry and drug discovery, understanding its toxicological profile and requisite handling measures is paramount to ensuring laboratory safety and experimental integrity. This guide synthesizes available safety data to establish best practices for its use in a research and development setting.

Hazard Identification and GHS Classification

The primary hazards are associated with acute toxicity and irritation. Based on data for the parent compound and similar chemical structures, the following GHS classification is anticipated[1][2][3]:

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[1][2][3]

The causality for these classifications lies in the chemical's reactivity with biological tissues. Ingestion can lead to systemic toxicity. Contact with skin and eyes can cause local irritation and inflammation due to the nature of the organic ketone and pyridine functional groups[3]. Inhalation of the dust can irritate the mucous membranes of the respiratory tract[1][2].

Engineering Controls and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary engineering control for handling 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride, which is a solid, is a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills[4][5]. The work area must be well-ventilated, and an eyewash station and safety shower must be readily accessible[6][7].

Safe Handling and Laboratory Workflow

Adherence to a strict protocol is critical for minimizing exposure. The following workflow represents a self-validating system where each step is designed to mitigate identified risks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers.

  • Donning PPE: Put on all required Personal Protective Equipment as detailed in Section 4.

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use a dedicated, clean spatula. To prevent dust generation, handle the solid material gently without scooping aggressively[8].

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. The container should be capped or covered during any agitation or sonication.

  • Transfers: When transferring the substance, whether as a solid or in solution, ensure it is done over a secondary containment tray to catch any spills.

  • Post-Handling: After use, securely seal the primary container. Decontaminate all surfaces and equipment used.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water[2][9].

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for the safe handling of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Start: New Experiment risk_assessment Conduct Risk Assessment start->risk_assessment verify_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->verify_controls gather_ppe Gather Appropriate PPE verify_controls->gather_ppe weigh Weigh Solid Compound gather_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer Material dissolve->transfer store Securely Store Compound transfer->store decontaminate Decontaminate Workspace & Equipment store->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe end End doff_ppe->end G cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Action cluster_followup Follow-Up spill Spill or Exposure assess Assess Situation (Is it safe to respond?) spill->assess evacuate Evacuate Area assess->evacuate No alert Alert Supervisor / EHS assess->alert Yes first_aid Provide First Aid (See Section 6.1) alert->first_aid spill_kit Use Spill Kit & PPE alert->spill_kit report Complete Incident Report first_aid->report cleanup Contain & Clean Spill spill_kit->cleanup dispose Dispose of Waste cleanup->dispose dispose->report

Caption: Flowchart for emergency response to a spill or exposure.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3][10]

  • Chemical Waste: The compound and any contaminated materials should be placed in a clearly labeled, sealed container for hazardous waste.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[10]

References

  • Safety Data Sheet. (2018, February 6). Google.
  • Safety Data Sheet. (2026, February 4). MedchemExpress.com.
  • Safety Data Sheet. (2025, July 28). MedchemExpress.com.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. TargetMol.
  • SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
  • SAFETY DATA SHEET. (2003, March 25). Fisher Scientific.
  • 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR 886364-74-5. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, December 23). Merck.
  • 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5. Sigma-Aldrich.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. (2023, March 13). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, November 20). Castrol PDS & SDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. TargetMol.
  • Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Exploratory

Strategic Sourcing & Technical Utilization: 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Executive Summary & Molecular Profile This guide addresses the critical quality attributes (CQAs), synthetic utility, and sourcing strategies for 1-(5-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-5-methoxypyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide addresses the critical quality attributes (CQAs), synthetic utility, and sourcing strategies for 1-(5-Methoxypyridin-3-yl)ethanone (also known as 3-acetyl-5-methoxypyridine) and its hydrochloride salt .

As a 3,5-disubstituted pyridine, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for meta-substituted benzenes. It is frequently employed in the development of nicotinic acetylcholine receptor (nAChR) agonists, kinase inhibitors, and COX-2 modulators.

Physiochemical Identity
PropertySpecification
IUPAC Name 1-(5-Methoxypyridin-3-yl)ethanone
CAS (Free Base) 886364-74-5
CAS (HCl Salt) Not widely indexed; often custom synthesized
Molecular Formula C₈H₉NO₂ (Free Base) / C₈H₁₀ClNO₂ (HCl)
Molecular Weight 151.16 g/mol (Free Base) / 187.62 g/mol (HCl)
pKa (Calculated) ~3.5 (Pyridine Nitrogen)
Appearance Off-white to pale yellow solid (Free Base); White crystalline solid (HCl)
Solubility Free Base: DCM, MeOH, EtOAc.[1][2] HCl: Water, MeOH, DMSO.

Strategic Sourcing: The "Salt vs. Free Base" Decision

When sourcing this material, researchers often face a choice between the commercially abundant free base and the more stable (but hygroscopic) hydrochloride salt.

The Stability/Solubility Trade-off

The free base (CAS 886364-74-5) is the primary commercial form. However, for biological assays or long-term library storage, the Hydrochloride (HCl) salt is often preferred due to enhanced water solubility.

Critical Warning: Pyridine hydrochloride salts are notoriously hygroscopic . If sourcing the HCl salt directly:

  • Packaging: Must be in amber glass with a Teflon-lined cap, sealed under argon.

  • Handling: Weighing must occur quickly or within a glovebox to prevent "gumming" (deliquescence).

Impurity Profiling (Vendor Qualification)

Low-cost suppliers often synthesize this via acetylation of 3-bromo-5-methoxypyridine. Common impurities that must be flagged in the Certificate of Analysis (CoA) include:

  • Regioisomers: 1-(6 -Methoxypyridin-3-yl)ethanone. (Check 1H-NMR coupling constants).

  • Metal Residues: Palladium (Pd) levels must be <10 ppm if used in late-stage API synthesis (derived from cross-coupling).

Technical Workflow: Quality Control & Handling

The following protocols are designed to validate incoming raw materials before they enter the synthesis pipeline.

HPLC Purity Protocol (Self-Validating)

Standardize this method to detect both the target ketone and potential hydrolyzed byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Pass Criteria: Purity > 98.0% (Area %).

Salt Formation Protocol (In-House)

If the HCl salt is unavailable or degraded, convert the free base in-house for maximum freshness:

  • Dissolve 1-(5-Methoxypyridin-3-yl)ethanone (1 eq) in anhydrous Diethyl Ether (Et₂O).

  • Cool to 0°C.

  • Dropwise add HCl in Dioxane (4M, 1.1 eq).

  • Observation: A white precipitate forms immediately.

  • Filter under Nitrogen atmosphere. Wash with cold Et₂O.

  • Dry in a vacuum desiccator over P₂O₅.

Synthetic Utility & Reaction Pathways

The 3-acetyl group is electronically deactivated by the pyridine ring relative to a phenyl ketone, but the 5-methoxy group provides partial compensation via resonance donation.

Primary Transformations
  • Reductive Amination: The ketone is a prime handle for introducing chiral amines (using NaBH(OAc)₃).

  • Fischer Indole Synthesis: Condensation with phenylhydrazines to form azaindoles.

  • Heterocycle Formation: Reaction with DMF-DMA followed by hydrazines to form pyrazoles.

Visualized Pathway Logic

The following diagram illustrates the decision logic for sourcing and the downstream chemical utility.

G Source Sourcing Decision (Start) FreeBase Free Base (CAS 886364-74-5) Source->FreeBase Standard Salt HCl Salt (Custom/Lab-Made) Source->Salt Solubility Req FreeBase->Salt In-House Conversion (HCl/Dioxane) QC QC: HPLC & NMR (Check Regioisomers) FreeBase->QC Salt->QC Storage Storage: Desiccator/Argon Salt->Storage Critical RedAm Reductive Amination (Target: Amines) QC->RedAm Synthesis Condensation Condensation (Target: Pyrazoles) QC->Condensation Synthesis

Figure 1: Sourcing decision tree and synthetic utility workflow for 1-(5-Methoxypyridin-3-yl)ethanone.

Safety & Handling (E-E-A-T)

Expert Insight: While Safety Data Sheets (SDS) list generic hazards, experience dictates specific caution regarding skin sensitization with methoxypyridines.

  • PPE: Nitrile gloves (double gloving recommended during weighing).

  • Inhalation: Use a powder containment hood. Pyridine derivatives often possess potent physiological activity even at low exposure levels.

  • Incompatibility: Avoid strong oxidizing agents.[3][4][5][6] The methoxy group is susceptible to oxidative cleavage under harsh conditions (e.g., KMnO₄).

References

  • PubChem. Compound Summary: 1-(5-Methoxypyridin-3-yl)ethanone.[1][2] National Library of Medicine. [Link][1][2]

Sources

Foundational

Strategic Implementation of Methoxypyridine Derivatives in Medicinal Chemistry

Executive Summary The methoxypyridine moiety represents a high-value pharmacophore in modern drug design, offering a unique intersection of electronic modulation, solubility enhancement, and metabolic control. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxypyridine moiety represents a high-value pharmacophore in modern drug design, offering a unique intersection of electronic modulation, solubility enhancement, and metabolic control. Unlike the phenyl ring (a lipophilic scaffold) or the naked pyridine (a basic H-bond acceptor), the methoxypyridine derivative serves as a "tunable" bioisostere.

This guide moves beyond basic structural descriptions to analyze the causality of methoxypyridine integration. We explore how the methoxy group—depending on its regiochemistry (2-, 3-, or 4-position)—can depress pyridine basicity by up to 2 log units, lock molecular conformations via the "ortho-effect," and serve as a metabolic "soft spot" or "blocker" depending on the surrounding electronic architecture.

Module 1: Physicochemical & Electronic Landscape

The strategic insertion of a methoxy group onto a pyridine ring is rarely arbitrary; it is a calculated decision to modulate the electronic environment of the pyridine nitrogen.

Basicity Modulation (The Effect)

The pyridine nitrogen is a classic hydrogen bond acceptor. However, its basicity often leads to promiscuous binding or poor membrane permeability (if protonated at physiological pH).

  • The Paradox: The methoxy group is an electron donor by resonance (+M) but an electron withdrawer by induction (-I).

  • The Outcome: In the 2-position, the inductive effect dominates due to proximity, significantly lowering the basicity of the ring nitrogen compared to unsubstituted pyridine. In the 4-position, the resonance effect dominates, increasing basicity.

Table 1: Comparative Physicochemical Profiles

ScaffoldStructure

(Conj. Acid)
LogPElectronic Character
Pyridine

5.230.65Baseline Basic
2-Methoxypyridine

3.28 1.32Inductively Deactivated (Less Basic)
3-Methoxypyridine

4.881.15Mildly Deactivated
4-Methoxypyridine

6.581.15Resonance Activated (More Basic)
2,6-Dimethoxypyridine

1.601.85Highly Deactivated

Data synthesized from experimental values in aqueous solution [1][2].

Conformational Locking (The Ortho-Effect)

In 2-methoxypyridines, the methoxy group is not freely rotating. It preferentially adopts a planar conformation anti to the pyridine nitrogen lone pair to minimize dipole-dipole repulsion. This "conformational lock" reduces the entropic penalty of binding to a protein target.

Module 2: Metabolic Stability & Bioisosterism

Replacing a phenyl ring with a methoxypyridine is a classic bioisosteric switch, but the metabolic consequences are distinct.

The Metabolic Fork in the Road

Methoxypyridines are subject to oxidative metabolism, primarily via Cytochrome P450 enzymes (CYP2D6, CYP2C19). The fate of the molecule depends heavily on the electron density of the nitrogen.

MetabolicFate Start Methoxypyridine Scaffold CYP CYP450 (Oxidative Attack) Start->CYP PathA O-Dealkylation (Major Pathway) CYP->PathA Preferred for 2-OMe / 4-OMe PathB N-Oxidation (Minor Pathway) CYP->PathB Preferred if N is basic ProdA 2-Pyridone (Polar, Excretable) PathA->ProdA Tautomerization ProdB Pyridine N-Oxide (Reactive Metabolite risk) PathB->ProdB

Figure 1: Divergent metabolic pathways for methoxypyridine derivatives. The formation of 2-pyridone is generally the dominant clearance pathway, avoiding the formation of potentially toxic reactive intermediates often seen with aniline bioisosteres.

Bioisosteric Utility
  • vs. Phenyl: Improves solubility (lower LogP than phenyl, though higher than pyridine) and introduces a vector for H-bond acceptance.

  • vs. Methylpyridine: Methyl groups are susceptible to rapid benzylic oxidation (

    
    ). The methoxy group is generally more metabolically robust unless specifically targeted for O-demethylation [3].
    

Module 3: Synthetic Architectures

While transition metal-catalyzed couplings (Buchwald-Hartwig) are popular, the Nucleophilic Aromatic Substitution (


)  remains the industrial gold standard for synthesizing 2- and 4-methoxypyridines due to the electron-deficient nature of the pyridine ring.
Protocol: Regioselective Synthesis of 2-Methoxy-5-Bromopyridine

Rationale: This protocol demonstrates the synthesis of a bifunctional building block. The bromine allows for subsequent Suzuki/Buchwald couplings, while the methoxy group is installed via


.

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.2 eq)

  • Methanol (Anhydrous)

  • THF (co-solvent, optional for solubility)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2,5-dibromopyridine (23.7 g, 100 mmol) and anhydrous methanol (200 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Nucleophile Addition: Cool the solution to 0°C. Add Sodium Methoxide (25 wt% in MeOH, 27 mL, 120 mmol) dropwise over 20 minutes.

    • Critical Mechanism: The attack occurs preferentially at the C-2 position (adjacent to Nitrogen) due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen. The C-5 bromine is electronically shielded from

      
       attack.
      
  • Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
  • Yield Expectation: 85-92% of 2-methoxy-5-bromopyridine.

Validation Check:

  • 
     NMR:  Look for the methoxy singlet at 
    
    
    
    ppm.
  • Regiochemistry: Confirm C-2 substitution by coupling constants (

    
    -values) or NOESY experiments.
    

Module 4: Mechanism in Action (Case Study: Omeprazole)

The most authoritative example of methoxypyridine utility is the Proton Pump Inhibitor (PPI) class (Omeprazole, Lansoprazole). Here, the methoxy group is not just a structural spacer; it is an electronic trigger .

The Electronic Trigger

Omeprazole is a prodrug.[1] It requires acid activation within the parietal cells.[1][2]

  • Structure: Contains a 4-methoxy-3,5-dimethylpyridine ring.

  • Function: The 4-methoxy group acts as a powerful Resonance Donor (+M), significantly increasing the nucleophilicity of the pyridine nitrogen.

  • Mechanism: Under acidic conditions, the pyridine nitrogen attacks the C-2 of the benzimidazole ring. Without the electron-donating power of the methoxy (and methyl) groups, this cyclization would be too slow to be clinically effective [4][5].

OmeprazoleActivation Prodrug Omeprazole (Prodrug) (Neutral pH) Acid Acidic Environment (Parietal Cell pH < 4) Prodrug->Acid Protonation Pyridine N Protonation (Activation Step) Acid->Protonation Trigger Attack Nucleophilic Attack (Pyridine N -> Benzimidazole C-2) Protonation->Attack Driven by 4-OMe Electron Donation Spiro Spiro-Meisenheimer Intermediate Attack->Spiro Active Sulfenamide (Active Drug) Irreversible Inhibitor Spiro->Active Rearrangement Target H+/K+ ATPase (Cysteine Binding) Active->Target Disulfide Bond

Figure 2: The acid-catalyzed activation cascade of Omeprazole. The 4-methoxy group is critical for enhancing the nucleophilicity of the pyridine nitrogen, enabling the formation of the spiro-intermediate.

References

  • PubChem. (2025).[3] 2-Methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. Eur. J. Org.[4] Chem. Available at: [Link][4][5]

  • Meanwell, N. A. (2011).[6] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Available at: [Link]

  • Lindberg, P., et al. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. Acta Chemica Scandinavica. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis and Salt Formation of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride , a critical intermediate in the development of nicotinic acetylcholine rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) agonists and other heterocyclic pharmaceuticals.

While traditional methods utilize Stille coupling (toxic tin byproducts) or Grignard reagents (functional group intolerance), this protocol employs a Heck-type vinylation using butyl vinyl ether followed by in situ hydrolysis. This "masked acetylation" strategy offers superior atom economy, reduced toxicity, and simplified purification compared to organometallic alternatives.

Key Advantages of This Protocol
  • Tin-Free: Avoids tributyltin reagents typical of Stille couplings.

  • Process Safety: Eliminates the need for handling pyrophoric Grignard reagents on scale.

  • Crystallinity: The final hydrochloride salt formation provides a rigorous purification handle, upgrading purity >98% without column chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is designed in three distinct stages to maximize yield and control impurities.

SynthesisPathway SM 3,5-Dibromopyridine (Starting Material) INT1 3-Bromo-5-methoxypyridine (Intermediate 1) SM->INT1 NaOMe, DMF SNAr Substitution INT2 Vinyl Ether Intermediate (Transient) INT1->INT2 Butyl vinyl ether Pd(OAc)2, DPPP Heck Coupling PROD_FB 1-(5-Methoxypyridin-3-yl)ethanone (Free Base) INT2->PROD_FB HCl (aq) Hydrolysis PROD_SALT Target HCl Salt (Final Product) PROD_FB->PROD_SALT HCl in Dioxane Salt Formation

Figure 1: Synthetic workflow from commercially available 3,5-dibromopyridine to the target hydrochloride salt.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-methoxypyridine

This step utilizes a nucleophilic aromatic substitution (SNAr). Although 3,5-dibromopyridine is electron-deficient, the reaction requires elevated temperatures and a polar aprotic solvent due to the deactivating nature of the bromine atoms.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Sodium Methoxide (1.2 equiv, 25% wt in MeOH or solid)

  • DMF (Dimethylformamide), anhydrous (5 vol)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 3,5-dibromopyridine and anhydrous DMF under nitrogen atmosphere.

  • Addition: Add Sodium Methoxide solution dropwise at room temperature. Note: Exotherm is minimal, but rate control prevents local overheating.

  • Reaction: Heat the mixture to 70°C and stir for 4–6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) appears.[1][2]

  • Workup: Cool to room temperature. Pour the reaction mixture into 5 volumes of ice water.

  • Isolation: Extract with Diethyl Ether or MTBE (3 x 3 vol). Wash combined organics with water (2x) and brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the solid is off-white, recrystallize from Hexane.

    • Typical Yield: 70–75%

    • Physical State: White to pale yellow solid (MP: 31–35°C).

Stage 2: Heck Vinylation to 1-(5-Methoxypyridin-3-yl)ethanone

This is the critical C-C bond formation step. We utilize butyl vinyl ether as an acetyl anion equivalent.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Butyl vinyl ether (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (DPPP) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Ethylene Glycol or DMF (10 vol)

Procedure:

  • Catalyst Pre-activation: In the reaction vessel, dissolve Pd(OAc)₂ and DPPP in the solvent. Stir at room temperature for 15 minutes under Nitrogen until a clear yellow/orange solution forms (Ligand exchange).

  • Charging: Add the 3-Bromo-5-methoxypyridine base and K₂CO₃.

  • Reagent Addition: Add Butyl vinyl ether via syringe.

  • Reaction: Heat to 110–120°C in a sealed pressure tube or autoclave (if scaling >10g). Stir for 12–16 hours.

    • Mechanism:[1][3][4][5][6] The Pd(0) species inserts into the C-Br bond, coordinates the vinyl ether, and undergoes migratory insertion followed by beta-hydride elimination.

  • Hydrolysis (One-Pot): Cool the mixture to room temperature. Add 2N HCl (aq) until pH < 2. Stir vigorously for 1 hour.

    • Chemistry: This hydrolyzes the intermediate enol ether directly to the methyl ketone.

  • Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).[7]

  • Purification: Concentrate the organic layer.[8][9] The crude oil can be purified via short-path distillation (high vacuum) or silica gel chromatography (Hexane/EtOAc gradient) if high purity is required before salt formation.

    • Typical Yield: 80–85%

    • Physical State: Colorless to pale yellow oil.

Stage 3: Hydrochloride Salt Formation

Converting the free base oil to a crystalline salt ensures stoichiometry and long-term stability.

Procedure:

  • Dissolve the free base (1.0 wt) in Ethyl Acetate (5 vol). Ensure complete dissolution.

  • Cool the solution to 0–5°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (1.1 equiv) dropwise.

    • Observation: Immediate white precipitate formation.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to age the crystal.

  • Filtration: Filter the white solid under a nitrogen blanket (hygroscopic precaution).

  • Washing: Wash the cake with cold Ethyl Acetate (2 vol) followed by Pentane (2 vol).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Data & Validation

Expected Analytical Specifications
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆) δ 2.65 (s, 3H), 4.01 (s, 3H), 8.10 (m, 1H), 8.65 (d, 1H), 8.95 (d, 1H)Acetyl methyl singlet at ~2.6 ppm is diagnostic.
Mass Spec (ESI+) m/z 152.1 [M+H]⁺Consistent with Free Base MW 151.16.
Chloride Content 18.5% ± 0.5%Theoretical for mono-HCl salt.
NMR Interpretation Guide
  • The Acetyl Group: Look for a sharp singlet integrating to 3H around 2.60–2.65 ppm . If this peak is split or shifted upfield (<2.0 ppm), hydrolysis of the vinyl ether may be incomplete.

  • The Methoxy Group: A strong singlet at 3.90–4.00 ppm .

  • Aromatic Region: The 3,5-substitution pattern creates a distinct pattern of three protons. In the HCl salt, these signals will be shifted downfield relative to the free base due to the pyridinium ion formation.

Expert Insights & Troubleshooting

Catalyst Selection: Why Pd(OAc)₂/DPPP?

While Pd(PPh₃)₄ is common, the bidentate ligand DPPP (1,3-Bis(diphenylphosphino)propane) is specifically chosen for the Heck reaction with electron-rich olefins like butyl vinyl ether. Bidentate ligands enforce a cis-coordination geometry that accelerates the reductive elimination step and prevents catalyst decomposition, leading to higher turnover numbers (TON).

Common Pitfalls
  • Incomplete Hydrolysis: If the intermediate vinyl ether is not fully hydrolyzed, the product will appear as a mixture in NMR. Ensure the pH drops below 2 during the acid workup step and stir for at least 1 hour.

  • Regioselectivity: The Heck reaction can theoretically produce the alpha or beta arylated product. With electron-rich vinyl ethers, the alpha product (which hydrolyzes to the ketone) is favored electronically. Using DPPP further enhances this regioselectivity over monodentate ligands.

  • Salt Hygroscopicity: Pyridine HCl salts can be hygroscopic. If the final solid becomes "gummy" during filtration, wash with anhydrous ether or pentane and dry immediately under high vacuum.

References

  • Heck Reaction on Heterocycles: Nilsson, P. et al. "Efficient Palladium-Catalyzed Heck Vinylation of Aryl Halides." Journal of Organic Chemistry, 2001 , 66, 5923.[6]

  • Acetylation via Vinyl Ethers: Legros, J. et al. "Palladium-Catalyzed Acetylation of Arenes."[5] Organic Letters, 2014 , 16, 824-827.[10]

  • Synthesis of 3-Bromo-5-methoxypyridine: BenchChem Protocols. "Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine."

  • Salt Formation General Protocols: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

Sources

Application

The Versatile Intermediate: Application Notes for 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride in Chemical Synthesis

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-5-methoxypyridine hydrochloride) has emerged as a valuable building block. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols for its key transformations, offering researchers and drug development professionals a practical resource for their synthetic endeavors.

The strategic placement of the acetyl and methoxy groups on the pyridine ring allows for a diverse range of chemical modifications. The acetyl group can be readily transformed into other functional groups, for instance, through reduction to an alcohol or conversion to a halide for subsequent cross-coupling reactions. The pyridine ring itself is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods for the construction of C-C and C-N bonds, respectively.[1]

A noteworthy application of 1-(5-Methoxypyridin-3-yl)ethanone is its role as a key intermediate in the synthesis of Vaborbactam, a potent β-lactamase inhibitor.[2][3] This highlights the industrial relevance and pharmaceutical importance of this versatile chemical scaffold.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-(5-Methoxypyridin-3-yl)ethanone is provided in the table below. The hydrochloride salt form is often used to improve the compound's stability and handling characteristics.

PropertyValueSource
CAS Number 886364-74-5
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Solid
Storage Inert atmosphere, room temperature

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride. It is classified as acutely toxic if swallowed (Oral Acute Tox. 4). Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Synthetic Applications and Protocols

This section details the primary synthetic transformations involving 1-(5-Methoxypyridin-3-yl)ethanone, providing both the underlying chemical principles and step-by-step experimental protocols.

Alpha-Bromination of the Acetyl Group

The α-position of the acetyl group is readily functionalized, with bromination being a key transformation to introduce a leaving group for subsequent nucleophilic substitution or cross-coupling reactions. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, including the pathway towards Vaborbactam.[2]

Causality of Experimental Choices: The use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst allows for the selective bromination at the α-carbon of the ketone. The reaction is typically carried out in a suitable solvent that can dissolve the starting material and reagents.

bromination_workflow start Start: 1-(5-Methoxypyridin-3-yl)ethanone in reaction vessel reagents Add Brominating Agent (e.g., NBS or Br2) and Acid Catalyst start->reagents reaction Reaction at controlled temperature reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product: 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone purification->product

Caption: Workflow for the α-bromination of 1-(5-Methoxypyridin-3-yl)ethanone.

Experimental Protocol: α-Bromination

ReagentMolar Equiv.Amount
1-(5-Methoxypyridin-3-yl)ethanone HCl1.0(as required)
Bromine (Br₂) or NBS1.1(as required)
Hydrobromic Acid (48% aq.)catalytic(as required)
Dichloromethane (DCM)-(as required)

Procedure:

  • To a solution of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride in dichloromethane, add a catalytic amount of 48% aqueous hydrobromic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine or N-bromosuccinimide in dichloromethane to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-1-(5-methoxypyridin-3-yl)ethanone.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine core of 1-(5-Methoxypyridin-3-yl)ethanone can be further functionalized using powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for creating new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals.[1]

The Suzuki-Miyaura reaction enables the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4] This reaction is highly versatile and tolerant of a wide range of functional groups.

suzuki_workflow start Start: Bromo- or Chloro-derivative of 1-(5-Methoxypyridin-3-yl)ethanone reagents Add Arylboronic Acid, Pd Catalyst, Ligand, and Base start->reagents reaction Reaction in a suitable solvent under inert atmosphere reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product: Arylated Pyridine Derivative purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

ReagentMolar Equiv.Amount
Halogenated 1-(5-Methoxypyridin-3-yl)ethanone1.0(as required)
Arylboronic Acid1.2(as required)
Pd(PPh₃)₄ or Pd(OAc)₂/Ligand0.02-0.05(as required)
Base (e.g., K₂CO₃, Cs₂CO₃)2.0(as required)
Solvent (e.g., Toluene, Dioxane)-(as required)

Procedure:

  • In a Schlenk flask, combine the halogenated 1-(5-methoxypyridin-3-yl)ethanone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine.[1] This reaction is a powerful tool for the synthesis of anilines, N-aryl heterocycles, and other amine-containing compounds.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

ReagentMolar Equiv.Amount
Halogenated 1-(5-Methoxypyridin-3-yl)ethanone1.0(as required)
Amine1.2(as required)
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.01-0.05(as required)
Ligand (e.g., XPhos, RuPhos)0.02-0.10(as required)
Base (e.g., NaOt-Bu, K₃PO₄)1.5-2.0(as required)
Solvent (e.g., Toluene, Dioxane)-(as required)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the halogenated 1-(5-methoxypyridin-3-yl)ethanone and the degassed solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[6][7]

Reduction of the Ketone to an Alcohol

The acetyl group can be easily reduced to the corresponding secondary alcohol, 1-(5-methoxypyridin-3-yl)ethanol, using a mild reducing agent like sodium borohydride (NaBH₄).[8] This transformation opens up further synthetic possibilities, as the alcohol can be used in esterification, etherification, or as a directing group in subsequent reactions.

reduction_workflow start Start: 1-(5-Methoxypyridin-3-yl)ethanone in Methanol reagent Add Sodium Borohydride (NaBH4) at 0 °C start->reagent reaction Stir at room temperature reagent->reaction workup Quench with water, remove methanol reaction->workup extraction Extract with an organic solvent workup->extraction purification Purification extraction->purification product Product: 1-(5-Methoxypyridin-3-yl)ethanol purification->product

Caption: Workflow for the reduction of 1-(5-Methoxypyridin-3-yl)ethanone.

Experimental Protocol: Ketone Reduction

ReagentMolar Equiv.Amount
1-(5-Methoxypyridin-3-yl)ethanone HCl1.0(as required)
Sodium Borohydride (NaBH₄)1.5(as required)
Methanol-(as required)

Procedure:

  • Dissolve 1-(5-methoxypyridin-3-yl)ethanone hydrochloride in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purify the product by column chromatography if necessary.

Conclusion

1-(5-Methoxypyridin-3-yl)ethanone hydrochloride is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated through a range of important chemical transformations, including α-bromination, palladium-catalyzed cross-coupling reactions, and ketone reduction. These reactions provide access to a wide variety of more complex molecules, including pharmaceutically important compounds like Vaborbactam. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic use of this important building block in their synthetic endeavors.

References

  • Vyasa, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(22), 4085-4088.
  • Becker, Y. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(9), 1068-1070.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590–11591.
  • Kocieński, P. J. (2019). Flow Synthesis of Vaborbactam. Synfacts, 15(09), 0958.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(108), 88963-88966.
  • Foley, C. A., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(2), 260-266.
  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(24), 5437-5440.
  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). The flow diagram of synthesize intermediate V-5 in method 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chemistry used in the total synthesis of vaborbactam (73). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Hauser, C. R., & Hudson, B. E. (1941). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 63(11), 3163-3164.
  • Miller, S. P., et al. (2014). Practical and cost-effective manufacturing route for the synthesis of a β-lactamase inhibitor. Organic letters, 16(1), 174–177.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

  • LibreTexts. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride. Retrieved from [Link]

  • MDPI. (2022, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 584.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

Sources

Method

Application Note: Precision Synthesis of Pyridinyl Ketone Scaffolds for Next-Gen Kinase Inhibitors

Executive Summary & Strategic Rationale The pyridinyl ketone motif is a privileged scaffold in kinase inhibitor design, serving as a critical linker in type I and type II inhibitors targeting p38 MAPK, JAK, and VEGFR. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyridinyl ketone motif is a privileged scaffold in kinase inhibitor design, serving as a critical linker in type I and type II inhibitors targeting p38 MAPK, JAK, and VEGFR.

The Medicinal Chemistry Challenge: While the pyridine ring often acts as a hinge-binding motif (mimicking the adenine ring of ATP), the ketone linker provides essential conformational restriction. However, the electron-deficient nature of the pyridine ring renders standard Friedel-Crafts acylation ineffective. Furthermore, direct nucleophilic addition of organometallics to pyridine esters frequently results in "over-addition," yielding tertiary alcohols rather than the desired ketones.

This guide details three validated synthetic routes to overcome these barriers, ranging from robust discovery-scale chemistry to scalable process methodologies.[1]

Strategic Retrosynthesis Analysis

The following diagram illustrates the disconnection logic for accessing the core pharmacophore.

Retrosynthesis Target Target: Pyridinyl Ketone (Kinase Inhibitor Scaffold) RouteA Route A: Weinreb Amide (Nucleophilic Substitution) Target->RouteA Disconnection 1 RouteB Route B: Minisci Acylation (Radical Substitution) Target->RouteB Disconnection 2 RouteC Route C: Pd-Carbonylation (Transition Metal Cat.) Target->RouteC Disconnection 3 PrecursorA1 Pyridine Carboxylic Acid RouteA->PrecursorA1 PrecursorA2 Aryl Grignard/Lithiate RouteA->PrecursorA2 PrecursorB1 Pyridine (C-H) RouteB->PrecursorB1 PrecursorB2 Aldehyde/Carboxylic Acid RouteB->PrecursorB2 PrecursorC1 Halopyridine (Br/I) RouteC->PrecursorC1 PrecursorC2 Aryl Boronic Acid/Stannane RouteC->PrecursorC2 CO_Source CO Source (Gas or Surrogate) RouteC->CO_Source

Figure 1: Retrosynthetic disconnection strategies for pyridinyl ketone synthesis.

Route A: The Weinreb Amide Protocol (Gold Standard)

Best For: Discovery chemistry, high reliability, preventing over-addition. Mechanism: Formation of a stable 5-membered chelated intermediate prevents the addition of a second equivalent of nucleophile.

Critical Insight: The Pyridine Chelation Effect

Unlike standard phenyl Weinreb amides, pyridinyl variants possess a ring nitrogen that can compete for chelation with the magnesium/lithium species. To mitigate this, low-temperature addition (-78°C) is strictly recommended to maintain the integrity of the tetrahedral intermediate.

Protocol 1: Two-Step Synthesis from Pyridine Carboxylic Acids
Step 1: Weinreb Amide Formation

Reagents: 3-Pyridinecarboxylic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), N-Methylmorpholine (NMM, 3.0 eq), DCM.

  • Dissolution: Dissolve 3-pyridinecarboxylic acid in anhydrous DCM (0.2 M) under N₂.

  • Activation: Add EDC·HCl and HOBt. Stir at 0°C for 30 mins to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of NMM.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ (2x) and brine. Note: Avoid acidic washes which may protonate the pyridine ring and extract it into the aqueous phase.

  • Purification: Flash chromatography (EtOAc/Hexane).

Step 2: Grignard Addition

Reagents: Pyridinyl Weinreb amide (1.0 eq), Arylmagnesium bromide (1.5 eq), THF (anhydrous).

  • Setup: Flame-dry a 2-neck flask; cool to -78°C (dry ice/acetone bath).

  • Addition: Dissolve Weinreb amide in THF. Add Arylmagnesium bromide dropwise over 20 mins.

    • Technique Tip: Keep the internal temperature below -65°C to prevent side reactions at the pyridine nitrogen.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with sat. NH₄Cl at 0°C. The acid hydrolysis breaks the tetrahedral intermediate, releasing the ketone.

  • Isolation: Extract with EtOAc. The product is often sufficiently pure for next steps; otherwise, purify via silica gel.

Route B: Photoredox Minisci Acylation (The Innovator)

Best For: Late-stage functionalization (LSF), direct C-H activation, accessing novel IP space. Concept: Uses radical chemistry to attach an acyl group directly to the electron-deficient pyridine ring, typically at C-2 or C-4 positions.

Protocol 2: Ir-Catalyzed Decarboxylative Acylation

This method utilizes an


-keto acid as an acyl radical precursor.

Reagents:

  • Substrate: Substituted Pyridine (1.0 eq)

  • Radical Source:

    
    -Keto acid (e.g., Phenylglyoxylic acid) (2.0 eq)
    
  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 eq)

  • Solvent: DMSO/H₂O (4:1)

  • Light Source: Blue LED (450 nm)

Workflow:

  • Preparation: In a vial equipped with a stir bar, combine the pyridine substrate,

    
    -keto acid, photocatalyst, and persulfate.
    
  • Degassing: Sparge the solvent mixture (DMSO/H₂O) with Argon for 15 mins, then add to the vial via syringe.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at RT for 24 hours.

    • Safety: Use a fan to maintain temperature <35°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and water.

  • Purification: Reverse-phase HPLC is often required due to the formation of regioisomers (C-2 vs C-4 acylation).

Regioselectivity Note: Minisci reactions on pyridines generally favor the C-2 and C-4 positions due to the stability of the radical intermediate. If C-4 selectivity is required, blocking the C-2 positions or using steric bulk is a common strategy.

Route C: Pd-Catalyzed Carbonylation (The Scale-Up)

Best For: Industrial scale-up, accessing diverse analogs from a common halide precursor.[2] Concept: Carbonylative cross-coupling (Suzuki-Miyaura type) using a CO surrogate avoids the hazards of high-pressure CO gas.

Protocol 3: Atmospheric Carbonylation using TCPF

Reagents:

  • Electrophile: 3-Bromopyridine (1.0 eq)

  • Nucleophile: Aryl boronic acid (1.5 eq)

  • CO Surrogate: 2,4,6-Trichlorophenyl formate (TCPF) (1.5 eq)

  • Catalyst: Pd(OAc)₂ (3 mol%) / Xantphos (4.5 mol%)

  • Base: Et₃N (3.0 eq)

  • Solvent: Toluene

Workflow:

  • Catalyst Pre-mix: Mix Pd(OAc)₂ and Xantphos in Toluene under Argon for 10 mins to form the active ligated species.

  • Assembly: Add 3-Bromopyridine, Aryl boronic acid, and TCPF to the reaction vessel.

  • Initiation: Add the catalyst solution and Et₃N.

  • Reaction: Heat to 80°C for 12-16 hours. TCPF decomposes in situ to release CO and phenol byproduct.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Comparative Data & QC

Method Selection Matrix
FeatureWeinreb Amide (Route A)Minisci Photoredox (Route B)Pd-Carbonylation (Route C)
Primary Use Discovery / MedChemLate-Stage FunctionalizationProcess / Scale-up
Regiocontrol Perfect (Pre-defined)Variable (Mixtures possible)Perfect (Pre-defined)
Funct.[1][3] Group Tolerance Moderate (Grignard sensitive)High (Radical tolerant)High (Base sensitive)
Scalability MediumLow (Photon flux limits)High
QC: NMR Validation Criteria

When validating the conversion of the intermediate alcohol (over-addition impurity) vs. the desired ketone:

  • ¹³C NMR (Carbonyl): Look for the diagnostic ketone peak at ~195 ppm .

  • ¹H NMR (Deshielding): Protons adjacent to the carbonyl on the pyridine ring will shift downfield (e.g., from ~8.5 ppm to ~9.1 ppm) due to the anisotropy of the carbonyl group.

Process Decision Logic

DecisionTree Start Start: Select Precursor Q1 Is the Pyridine ring already functionalized? Start->Q1 Q2 Is strict regiocontrol required? Q1->Q2 No (Building Block) RouteB_End Choose Route B (Minisci/Photoredox) Q1->RouteB_End Yes (Late Stage) RouteA_End Choose Route A (Weinreb Amide) Q2->RouteA_End Yes (High Purity Needed) RouteC_End Choose Route C (Pd-Carbonylation) Q2->RouteC_End Yes (Scale >10g)

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Laufer, S. A., et al. (2002). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. (Contextual validation of p38 inhibitors). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[1][3][5] MedChemComm, 2(12), 1135-1161. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Fujihara, T., et al. (2012). Palladium-Catalyzed External-CO-Free Carbonylation of Aryl Bromides Using 2,4,6-Trichlorophenyl Formate. Chemistry Letters, 41(11), 1523-1525. Link

Sources

Application

derivatization of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride for biological screening

Executive Summary This guide details the strategic derivatization of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5) for the generation of biological screening libraries. The 3,5-disubstituted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5) for the generation of biological screening libraries. The 3,5-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, offering superior metabolic stability and solubility compared to benzenoid analogs. This note focuses on three high-value synthetic pathways: Claisen-Schmidt condensation (Chalcones), Hantzsch Thiazole synthesis (Kinase inhibitors), and Hydrazone formation (HTS libraries).

Critical Advisory: The starting material is supplied as a hydrochloride salt . Direct application of standard base-catalyzed protocols without prior neutralization will result in stoichiometric quenching of the catalyst and reaction failure.

Reactivity Landscape & Strategic Rationale

The 1-(5-Methoxypyridin-3-yl)ethanone scaffold contains three distinct features for interaction and derivatization:

  • The Acetyl Group (C-3): The primary "warhead" for C-C and C-N bond formation.

  • The Methoxy Group (C-5): An electron-donating group (EDG) that modulates the pyridine ring's electron density, enhancing affinity for kinases (e.g., PI3K/mTOR) and reducing metabolic clearance.

  • The Pyridine Nitrogen: A hydrogen bond acceptor crucial for binding in the ATP-binding pocket of enzymes.

Visualization: Reactivity & Pathway Map

ReactivityLandscape Core 1-(5-Methoxypyridin-3-yl) ethanone HCl FreeBase Free Base Form (Neutralization) Core->FreeBase NaHCO3/EtOAc Hydrazone Pathway C: Hydrazones (Schiff Base) Core->Hydrazone R-NH-NH2 / Cat. H+ Chalcone Pathway A: Chalcones (Claisen-Schmidt) FreeBase->Chalcone Ar-CHO / NaOH Thiazole Pathway B: 2-Aminothiazoles (Hantzsch) FreeBase->Thiazole 1. NBS/Br2 2. Thiourea Target1 PI3K/mTOR Inhibitors Antimicrobial Agents Chalcone->Target1 Target2 Kinase Inhibitors (ATP Competitive) Thiazole->Target2 Target3 HTS Libraries Fragment Screening Hydrazone->Target3

Caption: Strategic derivatization pathways for 1-(5-Methoxypyridin-3-yl)ethanone HCl.

Pre-processing: Desalting Protocol

Reasoning: The HCl salt is stable for storage but acidic. In base-catalyzed reactions (Pathway A), the first equivalent of base will be consumed by the HCl, potentially stalling the reaction if not accounted for.

Protocol:

  • Dissolve 10 mmol of 1-(5-Methoxypyridin-3-yl)ethanone HCl in 20 mL of water.

  • Slowly add saturated NaHCO₃ solution until pH reaches ~8.5 (evolution of CO₂ gas).

  • Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: ¹H NMR should show the disappearance of the broad downfield N-H proton signal.

Pathway A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target Utility: Anticancer (PI3K/mTOR dual inhibitors), Anti-inflammatory, and Antimicrobial agents. Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Experimental Protocol

Reagents:

  • Scaffold (Free base): 1.0 equiv

  • Aromatic Aldehyde (Substituted Benzaldehyde): 1.0 equiv

  • NaOH (10% aq) or KOH (alcoholic): 2.5 equiv

  • Ethanol (EtOH): Solvent[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the free base scaffold and 1.0 mmol of the selected aldehyde in 5 mL of Ethanol.

  • Catalysis: Add 0.5 mL of 10% NaOH dropwise at 0°C.

  • Reaction: Allow the mixture to stir at room temperature (RT) for 6–12 hours.

    • Note: The electron-rich 5-methoxy group may slightly reduce the acidity of the alpha-protons, requiring longer reaction times than simple acetophenone.

  • Work-up: Pour the reaction mixture into crushed ice/water containing a trace of HCl (to neutralize excess base).

  • Isolation: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from EtOH.

Data Summary: Expected Yields

Aldehyde Substituent Reaction Time (h) Yield (%) Physical State
4-Cl-Benzaldehyde 6 85-92 Yellow Solid
4-OMe-Benzaldehyde 12 70-78 Pale Yellow Solid

| 4-NO₂-Benzaldehyde | 4 | 90-95 | Orange Solid |

Pathway B: Hantzsch Thiazole Synthesis

Target Utility: Kinase inhibitors (ATP-mimetic). The 2-aminothiazole moiety is a classic pharmacophore found in drugs like Dasatinib. Mechanism: Alpha-bromination of the ketone followed by condensation with thiourea.

Experimental Protocol

Part 1: Alpha-Bromination (Critical Step) Direct bromination with Br₂ can be harsh on the electron-rich pyridine. Use NBS (N-Bromosuccinimide) for milder conditions.

  • Dissolve 1.0 mmol scaffold in 10 mL CCl₄ or Acetonitrile.

  • Add 1.05 mmol NBS and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

  • Reflux for 2–4 hours. Monitor by TLC (disappearance of starting ketone).

  • Cool, filter off succinimide byproduct, and concentrate to obtain the

    
    -bromoketone intermediate.
    

Part 2: Cyclization

  • Dissolve the crude

    
    -bromoketone in 10 mL Ethanol.
    
  • Add 1.1 mmol of Thiourea (or substituted thioamide).

  • Reflux for 2–3 hours.

  • Work-up: Cool to RT. The product often crystallizes as the hydrobromide salt.

  • Neutralization: Treat the solid with 10% NH₄OH to liberate the free 2-aminothiazole.

Pathway C: Hydrazone Formation (High-Throughput Screening)

Target Utility: Rapid generation of diverse libraries for fragment-based screening. Mechanism: Acid-catalyzed condensation.

Experimental Protocol

Reagents:

  • Scaffold (HCl salt can be used directly here): 1.0 equiv

  • Hydrazine/Hydrazide derivative: 1.1 equiv

  • Ethanol/Methanol: Solvent[2][3]

  • Acetic Acid (Cat.): 1-2 drops

Step-by-Step:

  • Mix 1.0 mmol Scaffold (HCl salt) and 1.1 mmol Hydrazide in 5 mL Ethanol.

  • Add 10 mg Sodium Acetate (to buffer the HCl) and 1 drop of Acetic Acid.

  • Reflux for 2 hours.

  • Isolation: Cool to RT. Filter the precipitate.

  • Advantage: This reaction is generally quantitative and requires minimal purification, making it ideal for 96-well plate parallel synthesis.

Biological Screening & Assay Preparation[4][5]

Solubility & Stability[4]
  • DMSO Solubility: The 5-methoxy group enhances lipophilicity compared to unsubstituted pyridine. Derivatives are typically soluble in DMSO up to 10 mM.

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can degrade chalcones (Michael acceptors).

Workflow Diagram

Workflow Start Start: 1-(5-Methoxypyridin-3-yl) ethanone HCl Step1 1. Desalting / Neutralization Start->Step1 Step2 2. Parallel Synthesis (Pathways A, B, C) Step1->Step2 Step3 3. Purification (Recrystallization/HPLC) Step2->Step3 Step4 4. QC: LC-MS & NMR (Confirm Structure) Step3->Step4 Step5 5. DMSO Stock Prep (10mM) Step4->Step5 End Biological Assay (IC50 / MIC) Step5->End

Caption: Operational workflow for generating and screening the library.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid." BenchChem Application Notes. Link

  • National Institutes of Health (NIH). "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid... to Dissect MCT4 Biology." PubMed. Link

  • MDPI. "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Molecules. Link

  • SynArchive. "Hantzsch Thiazole Synthesis: Reaction Mechanism and Protocols." SynArchive Named Reactions. Link

  • Sigma-Aldrich. "Product Specification: 1-(5-Methoxypyridin-3-yl)ethanone." Sigma-Aldrich Catalog. Link

  • Journal of Organic Chemistry. "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." ACS Publications.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(5-Methoxypyridin-3-yl)ethanone;hydrochloride synthesis

Technical Support Center: 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride Synthesis Status: Operational Ticket ID: YIELD-OPT-886364[1] Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride Synthesis

  • Status: Operational

  • Ticket ID: YIELD-OPT-886364[1]

  • Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are experiencing yield attrition in the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5).[1] This intermediate is notoriously sensitive to catalyst deactivation (due to the pyridine nitrogen) and isolation losses (due to water solubility).[1]

This guide replaces standard "textbook" advice with a field-tested Heck Arylation Protocol using butyl vinyl ether. This route offers superior scalability and atom economy compared to Weinreb/Grignard or Stille coupling methods.[1]

Part 1: Diagnostic Workflow

Before altering your protocol, identify where the mass loss occurs.[1]

DiagnosticTree Start Where is the Yield Loss? Rxn Reaction Incomplete? Start->Rxn Low Conversion by HPLC Workup Loss during Workup? Start->Workup Clean Crude, Low Mass Salt Crystallization Issue? Start->Salt Oil/Gum Formation CatDie Catalyst Poisoning (Pyridine N-binding) Rxn->CatDie Black Precipitate Early AqLoss Product in Aq. Phase (Pyridine is amphiphilic) Workup->AqLoss Hygro Hygroscopic Salt (Wet Solvents) Salt->Hygro Ligand Switch to Bidentate (DPPP or Xantphos) CatDie->Ligand Extract Use CHCl3/IPA (3:1) or Continuous Extraction AqLoss->Extract Anhyd Use 4M HCl in Dioxane Strictly Anhydrous Hygro->Anhyd

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss. Blue nodes indicate the starting question; Red nodes indicate the failure mode; Green nodes indicate the solution.

Part 2: The Optimized Protocol (Heck Route)

Standard Grignard additions to nitriles or Weinreb amides often fail on electron-deficient pyridines due to side reactions.[1] The Heck coupling with Butyl Vinyl Ether (BVE) is the high-yield industry standard.[1]

Core Reaction Scheme
  • Coupling: 3-Bromo-5-methoxypyridine + Butyl Vinyl Ether

    
     Enol Ether Intermediate.
    
  • Hydrolysis: Enol Ether + HCl

    
     Ketone Product.[1]
    
Step-by-Step Methodology
ParameterSpecificationCritical Reasoning (The "Why")
Substrate 3-Bromo-5-methoxypyridine (1.0 eq)Starting material.[1][2][3][4][5]
Olefin Butyl Vinyl Ether (BVE) (2.0 - 3.0 eq)Excess is vital. BVE acts as both reactant and partial solvent/stabilizer.[1] It favors the internal (

) arylation required for ketone formation.[1]
Catalyst

(3 mol%)
Acetate is preferred over chloride to generate the active cationic Pd species faster.[1]
Ligand DPPP (1,3-Bis(diphenylphosphino)propane) (6 mol%)CRITICAL: Monodentate ligands (PPh3) are displaced by the pyridine nitrogen, killing the catalyst.[1] DPPP forms a tight bite angle, preventing this poisoning.[1]
Base Triethylamine (TEA) (2.5 eq)Scavenges HBr.[1] Inorganic bases (

) are less effective in the non-polar solvents often used here.[1]
Solvent DMF or 1-ButanolHigh boiling point required (

C).[1] 1-Butanol allows for a "one-pot" hydrolysis later.[1]

Execution:

  • Inertion: Charge reaction vessel with 3-bromo-5-methoxypyridine,

    
    , and DPPP. Evacuate and backfill with 
    
    
    
    (3 cycles). Oxygen destroys the active catalytic species.[1]
  • Addition: Add degassed DMF (or 1-Butanol), TEA, and Butyl Vinyl Ether via syringe.

  • Heating: Heat to 95–100°C for 16–24 hours. Monitor by HPLC.[1] The intermediate looks like a less polar spot than the starting bromide.[1]

  • Hydrolysis (The Yield Maker):

    • Cool to room temperature.[1][2]

    • Add 1N HCl (aq) directly to the reaction mixture until pH < 2.[1]

    • Stir vigorously for 2 hours. This converts the enol ether to the ketone.[1]

  • Workup (The Yield Saver):

    • Neutralize with

      
       to pH 8 (Free base formation).[1]
      
    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .[1] Note: If yield is low, add 5% Methanol to the DCM to pull the polar pyridine out of the water.[1]

  • Salt Formation:

    • Dry organic layer (

      
      ) and concentrate to an oil.[1]
      
    • Dissolve oil in anhydrous Diethyl Ether or MTBE .[1]

    • Add HCl in Dioxane (4M) dropwise at 0°C.

    • Filter the white precipitate immediately.[1] Do not let it sit in moist air.[1]

Part 3: Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating and conversion stops at <20%.

Diagnosis: "Palladium Black" formation. The active Pd(0) is aggregating because it is not stabilized.[1] Fix:

  • Check Oxygen: Did you degas the solvents? Sparge with Nitrogen for 15 mins.

  • Ligand Ratio: Ensure the Ligand:Pd ratio is at least 2:1. For this substrate, DPPP is superior to

    
    .[1] If DPPP fails, try Xantphos , which has a wider bite angle and is extremely robust.[1]
    
Q2: I see a major impurity that is NOT the starting material or product.

Diagnosis: Regioisomer formation. Explanation: Heck coupling can occur at the terminal (


) or internal (

) carbon of the vinyl ether.[1]
  • 
    -product 
    
    
    
    Methyl Ketone (Target)
  • 
    -product 
    
    
    
    Aldehyde (Impurity) Fix: Use electron-rich vinyl ethers (Butyl Vinyl Ether) and bidentate ligands (DPPP).[1] This combination electronically favors the
    
    
    -position (internal), ensuring you get the ketone.[1]
Q3: My final salt is a sticky yellow gum, not a white powder.

Diagnosis: Hygroscopicity or residual DMF. Fix:

  • Solvent Swap: Ensure all DMF is removed.[1] Wash the free base organic layer with water/brine 3x before drying.[1]

  • Anhydrous Conditions: The hydrochloride salt of methoxypyridines is hygroscopic.[1] Use anhydrous ethanol for recrystallization or triturate the gum with anhydrous diethyl ether under nitrogen until it solidifies.[1]

Q4: Why not use the Grignard route (Weinreb amide + MeMgBr)?

Analysis: While valid, the Grignard route has two flaws for this specific molecule:

  • Nucleophilic attack on the Pyridine ring: Grignards can attack the pyridine ring itself (positions 2 or 6), creating impurities that are hard to separate.[1]

  • Atom Economy: It requires multiple steps from the nicotinic acid (Acid

    
     Chloride 
    
    
    
    Weinreb
    
    
    Ketone).[1] The Heck route is 1 step from the bromide.[1]

Part 4: Visualizing the Pathway

SynthesisFlow cluster_Heck Heck Coupling cluster_Hydrolysis Hydrolysis & Salt Formation SM 3-Bromo-5-methoxypyridine (Start) Reagents Butyl Vinyl Ether Pd(OAc)2 / DPPP TEA, DMF, 95°C SM->Reagents Intermediate Enol Ether Intermediate Reagents->Intermediate Acid 1. HCl (aq) 2. Neutralize 3. HCl/Dioxane Intermediate->Acid Product 1-(5-Methoxypyridin-3-yl) ethanone HCl (Target) Acid->Product

Figure 2: Optimized synthetic workflow.[1] The "Enol Ether Intermediate" is usually not isolated but hydrolyzed in-situ to maximize yield.[1]

References

  • Cabri, W., & Candiani, I. (1995).[1] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.[1] Link[1]

    • Foundational text on regioselectivity in Heck reactions with electron-rich olefins (vinyl ethers).
  • Vallin, K. S., et al. (2005).[1] Palladium-Catalyzed Coupling of Aryl Bromides with Vinyl Ethers: A Rapid and Efficient Route to Acetophenones.[1] Journal of Organic Chemistry, 70(8), 3164-3167.[1] Link[1]

    • Describes the specific conditions (DPPP ligand) required to prevent catalyst poisoning by nitrogen heterocycles.
  • BenchChem. (2025).[1][2] Application Notes for the Large-Scale Synthesis of 3-Bromo-5-methoxypyridine. BenchChem Protocols. Link[1]

    • Provides context on the stability and handling of the starting m
  • Organic Chemistry Portal. (2024).[1] Heck Reaction Mechanism and Conditions. Link

    • General reference for mechanism-based troubleshooting (Pd cycle).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-methoxypyridine and palladium catalysts before handling.

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Welcome to the technical support center for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding alternative catalysts for this important synthesis. The pyridine moiety is a critical structural component in a vast array of pharmaceuticals, making efficient and robust synthetic methods paramount.[1]

The classical approach to synthesizing aryl ketones, the Friedel-Crafts acylation, often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).[2][3][4] However, the electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with Lewis acids present significant challenges, often leading to low yields or requiring harsh reaction conditions.[5][6][7] This guide explores more sustainable and efficient alternative catalytic systems.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has a very low yield or is not producing the desired 1-(5-Methoxypyridin-3-yl)ethanone. What are the likely causes?

A1: Low or no yield in the acylation of 3-methoxypyridine is a common issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the inherent low reactivity of the pyridine substrate.

Troubleshooting Steps:

  • Catalyst Choice and Activity:

    • Traditional Lewis Acids (e.g., AlCl₃): The nitrogen atom of the pyridine ring can form a stable complex with strong Lewis acids, effectively deactivating the catalyst.[6][8] For Friedel-Crafts acylations, this often necessitates using more than a stoichiometric amount of the catalyst.[8]

    • Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8] Solvents and reagents must be anhydrous.

    • Alternative Catalysts (e.g., Zeolites): Consider using a solid acid catalyst like a zeolite (e.g., H-Beta). Zeolites offer shape selectivity and can have tunable acidity, potentially favoring the desired acylation.[9][10][11] However, catalyst deactivation can still be an issue.[12]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to overcome the activation energy barrier of acylating an electron-deficient ring. Experiment with a gradual increase in temperature, monitoring for product formation and potential side reactions by TLC or GC.

    • Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane or carbon disulfide are common for heterogeneous phase acylations, while polar solvents like nitrobenzene can be used for homogeneous reactions.[13]

    • Acylating Agent: Acetic anhydride is a common choice. Ensure it is fresh and free of acetic acid, which can interfere with the reaction.

  • Substrate Reactivity:

    • The methoxy group at the 5-position is an electron-donating group, which helps to activate the pyridine ring towards electrophilic substitution. However, the ring is still considered electron-deficient overall.

Issue 2: Formation of Multiple Products/Isomers

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the desired C-3 acylation?

A2: The formation of isomers (e.g., acylation at C-2, C-4, or C-6) is a common challenge in pyridine chemistry.

Troubleshooting Steps:

  • Catalyst Selection for Shape Selectivity:

    • Zeolites: The microporous structure of zeolites can provide shape selectivity, favoring the formation of the sterically less hindered product.[9][11][14] The choice of zeolite with the appropriate pore size is crucial.

    • Bulky Lewis Acids: In some cases, using a bulky Lewis acid can direct the acylation to a specific position due to steric hindrance.

  • Protecting Groups:

    • Protecting the pyridine nitrogen can alter the electronic properties of the ring and direct functionalization. For instance, conversion to a pyridine N-oxide can direct acylation to the C2 and C4 positions.[6] While not directly applicable for C-3 acylation, this illustrates the principle of using protecting groups to control regioselectivity.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride from the reaction mixture.

A3: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

Troubleshooting Steps:

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it is crucial to properly quench the catalyst. For reactions using AlCl₃, this is typically done by carefully adding the reaction mixture to a mixture of ice and concentrated HCl.[8]

    • Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer. Dichloromethane or ethyl acetate are common choices.

    • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[8]

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from impurities. Use a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

    • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

  • Formation of the Hydrochloride Salt:

    • To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like zeolites over traditional Lewis acids for this synthesis?

A1: Alternative catalysts like zeolites offer several key advantages:

  • Environmental Friendliness: They are considered "greener" as they are solid and can often be filtered and reused, reducing hazardous waste.[12]

  • Ease of Separation: Being heterogeneous catalysts, they can be easily separated from the reaction mixture by simple filtration.[12]

  • Shape Selectivity: The well-defined pore structure of zeolites can lead to higher regioselectivity.[9][11]

  • Tunable Acidity: The acidic properties of zeolites can be modified to suit the specific requirements of the reaction.[10]

Q2: Can heterogeneous catalysts be reused? If so, what is the general procedure for their regeneration?

A2: Yes, one of the significant advantages of many heterogeneous catalysts, including zeolites, is their reusability. The regeneration procedure typically involves:

  • Filtration: After the reaction, the catalyst is separated by filtration.

  • Washing: The catalyst is washed with a suitable solvent to remove any adsorbed organic molecules.

  • Drying: The catalyst is dried in an oven.

  • Calcination: For zeolites, a high-temperature calcination (heating in the presence of air or an inert gas) is often performed to burn off any remaining organic residues and restore the catalyst's activity.[12]

Q3: Are there any safety precautions I should be aware of when working with these catalysts and reagents?

A3: Yes, safety is paramount in the laboratory.

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Acylating Agents (e.g., Acetic Anhydride): These are corrosive and lachrymatory. Handle them in a fume hood.

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • Inert Atmosphere: When working with moisture-sensitive reagents, it is crucial to maintain an inert atmosphere using nitrogen or argon.

III. Experimental Protocol: Zeolite H-Beta Catalyzed Acylation

This protocol provides a general procedure for the acylation of 3-methoxypyridine using Zeolite H-Beta as a catalyst.

Materials:

  • 3-Methoxypyridine

  • Acetic anhydride

  • Zeolite H-Beta (activated)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating it at 400°C for 4 hours under a stream of dry air or nitrogen. Cool the catalyst to room temperature under an inert atmosphere.[12]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add the activated Zeolite H-Beta (e.g., 1 g).

  • Addition of Reactants: Suspend the catalyst in anhydrous DCM (e.g., 20 mL). Add 3-methoxypyridine (e.g., 10 mmol) to the suspension.

  • Acylation: Add acetic anhydride (e.g., 12 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require gentle heating to proceed to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter the catalyst. Wash the catalyst with fresh DCM.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified 1-(5-Methoxypyridin-3-yl)ethanone in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise until precipitation is complete. Filter the solid and dry under vacuum to obtain the hydrochloride salt.

IV. Visualization of Concepts

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Evaluate Catalyst - Activity - Moisture Sensitivity - Correct Type? Start->Check_Catalyst Check_Conditions Review Reaction Conditions - Temperature - Solvent - Reaction Time? Start->Check_Conditions Check_Reagents Verify Reagent Purity - Anhydrous? - Freshly Opened? Start->Check_Reagents Optimize_Catalyst Optimize Catalyst - Increase Loading - Try Alternative (e.g., Zeolite) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions - Increase Temperature - Screen Solvents Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A workflow for troubleshooting low product yield.

General Mechanism of Zeolite-Catalyzed Acylation

Zeolite_Acylation_Mechanism cluster_0 Zeolite Surface Zeolite_Site Brønsted Acid Site (H+) Acylating_Agent Acetic Anhydride Acylium_Ion Acylium Ion [CH3CO]+ Acylating_Agent->Acylium_Ion Activation on Zeolite Site Intermediate Wheland-type Intermediate Acylium_Ion->Intermediate Pyridine 3-Methoxypyridine Pyridine->Intermediate Electrophilic Attack Product 1-(5-Methoxypyridin-3-yl)ethanone Intermediate->Product Deprotonation Product->Zeolite_Site Regenerates Catalyst

Caption: Simplified mechanism of zeolite-catalyzed acylation.

V. Quantitative Data Summary

Catalyst TypeTypical LoadingAdvantagesDisadvantages
AlCl₃ Stoichiometric or excessHigh reactivityMoisture sensitive, corrosive, difficult to separate, often poor yields with pyridines
Zeolite H-Beta Catalytic (e.g., 10-20 wt%)Reusable, easy to separate, shape-selective, environmentally friendlyCan be prone to deactivation, may require higher temperatures
Lanthanide Triflates Catalytic (e.g., 1-10 mol%)Water tolerant, reusable, mild reaction conditionsHigher cost compared to traditional Lewis acids

VI. References

  • A Review of the Chemistry, Structure, Properties and Applications of Zeolites. (n.d.). Google Scholar. Retrieved February 26, 2026, from

  • Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. (2022, August 29). Royal Society of Chemistry. Retrieved February 26, 2026, from

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025, September 19). Organic Letters. Retrieved February 26, 2026, from

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. (2015, June 9). University of Bath's research portal. Retrieved February 26, 2026, from

  • ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from

  • New progress in zeolite synthesis and catalysis. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from

  • Applications of Zeolite Catalyst in Chemical Industry. (2023, February 28). Walsh Medical Media. Retrieved February 26, 2026, from

  • Friedel-Crafts acylation installs acyl groups onto aromatic rings using Lewis acid catalysts. (2025, December 2). Gamatrain. Retrieved February 26, 2026, from

  • Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. (2025, August 1). PubMed. Retrieved February 26, 2026, from

  • Ni/Lewis acid co‐catalyzed meta‐alkenylation of pyridines. (n.d.). ResearchGate. Retrieved February 26, 2026, from

  • Chapter 11: Zeolites for Fine Chemistry. (n.d.). Google Books. Retrieved February 26, 2026, from

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved February 26, 2026, from

  • troubleshooting common issues in Friedel-Crafts reactions. (n.d.). Benchchem. Retrieved February 26, 2026, from

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 12). Beilstein Journals. Retrieved February 26, 2026, from

  • Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions. (n.d.). Benchchem. Retrieved February 26, 2026, from

  • Beyond Friedel–Crafts:Spontaneous and Fluoride-CatalyzedAcylation of 2‑(Trialkylsilyl)pyridines. (2025, September 20). R Discovery. Retrieved February 26, 2026, from

  • Troubleshooting low yield in pyridine functionalization. (n.d.). Benchchem. Retrieved February 26, 2026, from

  • Friedel-Craft acylation - Named organic reactions. (2023, April 29). YouTube. Retrieved February 26, 2026, from

  • FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. (n.d.). Knockhardy. Retrieved February 26, 2026, from

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). National Institutes of Health. Retrieved February 26, 2026, from

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Google Scholar. Retrieved February 26, 2026, from

  • EXPLAINING THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. (n.d.). Chemguide. Retrieved February 26, 2026, from

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved February 26, 2026, from

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved February 26, 2026, from

  • common side reactions of Acetic anhydride-1,1'-13C2 and how to avoid them. (n.d.). Benchchem. Retrieved February 26, 2026, from

  • Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from

  • pyridine use in benzoylation reax, why? (2009, February 1). Sciencemadness.org. Retrieved February 26, 2026, from

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved February 26, 2026, from

  • Alkylation and acylation of pyridine. (n.d.). Quimicaorganica.org. Retrieved February 26, 2026, from

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved February 26, 2026, from

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from

  • 1-(5-Methoxypyridin-3-yl)ethanone. (n.d.). Howei Pharm. Retrieved February 26, 2026, from

  • (PDF) Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR 886364-74-5. (n.d.). Sigma-Aldrich. Retrieved February 26, 2026, from

  • 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5. (n.d.). Ambeed, Inc.. Retrieved February 26, 2026, from

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019, September 20). Organic Letters. Retrieved February 26, 2026, from

  • 886364-74-5|1-(5-Methoxypyridin-3-yl)ethanone. (n.d.). BLDpharm. Retrieved February 26, 2026, from

  • 1-(5-Methoxypyridin-3-yl)ethanone | CAS 886364-74-5. (n.d.). Santa Cruz Biotechnology. Retrieved February 26, 2026, from

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • A 3D rigid Mn-MOF heterogeneous catalyst for thioether oxidation, cyanosilylation and Knoevenagel condensation. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from

  • Method for purification of ketones. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications. Retrieved February 26, 2026, from

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Time for Pyridinyl Ethanone Synthesis

Welcome to the technical support center dedicated to the synthesis of pyridinyl ethanones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyridinyl ethanones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, with a specific focus on minimizing reaction time while maximizing yield and purity. As a key structural motif in numerous pharmaceutical compounds and agrochemicals, the efficient synthesis of pyridinyl ethanones is of critical importance.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will delve into the causality behind common experimental hurdles and offer field-proven solutions to streamline your synthesis.

Troubleshooting Guide: Optimizing Reaction Speed and Efficiency

The following section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Q1: My reaction is proceeding very slowly or has stalled completely. What are the likely causes and how can I resolve this?

A stalled or sluggish reaction is a common issue, often pointing to problems with the catalytic cycle or reaction environment. The primary culprits are typically catalyst deactivation, suboptimal temperature, or reagent impurities.

Causality and Troubleshooting Steps:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring is a strong Lewis base and can coordinate to the metal center of your catalyst (e.g., Palladium).[3] This coordination can block active sites required for the catalytic cycle, effectively "poisoning" the catalyst and halting the reaction.[3] This is a frequent issue in cross-coupling reactions involving pyridine-containing substrates.[3][4]

    • Solution: Ensure your reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[4] Consider using a more robust catalyst/ligand system designed to be less susceptible to inhibition by nitrogen-containing substrates. In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of active catalyst.[4]

  • Insufficient Temperature: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, have a significant activation energy.[5] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction stalls, a cautious, incremental increase in temperature (e.g., 5-10 °C) may be necessary to overcome the activation barrier. Typical temperature ranges for Suzuki couplings are between 80-110 °C.[4][5]

  • Reagent and Solvent Purity: Impurities, especially water or oxygen, can lead to catalyst deactivation and unwanted side reactions like protodeboronation (in the case of Suzuki reactions), which consumes your starting material without forming the desired product.[4][6]

    • Solution: Always use high-purity, anhydrous solvents and ensure your starting materials are free from contaminants.[4][6] Degassing the solvent and reaction mixture thoroughly before adding the catalyst is a critical step.[5]

  • Inefficient Mixing: On a larger scale, poor mixing can lead to localized concentration and temperature gradients, affecting reaction rates and yield.[4]

    • Solution: Ensure your stirring is vigorous enough to maintain a homogeneous mixture. For scale-up, consider using mechanical stirring over magnetic stirring.

Troubleshooting Workflow for Stalled Reactions

The following diagram outlines a systematic approach to diagnosing and solving a slow or stalled reaction.

G Start Reaction Stalled/Slow Check_Inert Is Inert Atmosphere Guaranteed? Start->Check_Inert Check_Temp Is Temperature Optimal? Check_Inert->Check_Temp Yes Action_Inert Degas Mixture Again Refill with Inert Gas Check_Inert->Action_Inert No Check_Reagents Are Reagents/Solvents Pure & Anhydrous? Check_Temp->Check_Reagents Yes Action_Temp Incrementally Increase Temp (Monitor by TLC/HPLC) Check_Temp->Action_Temp No Check_Catalyst Consider Catalyst/Ligand Choice Check_Reagents->Check_Catalyst Yes Action_Reagents Use Fresh, High-Purity Reagents/Anhydrous Solvents Check_Reagents->Action_Reagents No Action_Catalyst Add More Catalyst or Switch to a More Robust System Check_Catalyst->Action_Catalyst Yes Action_Inert->Start Success Reaction Proceeds Action_Temp->Success Action_Reagents->Success Action_Catalyst->Success

Caption: A workflow for troubleshooting slow reactions.

Q2: I'm seeing more impurities as I increase the temperature to shorten the reaction time. How can I find the right balance?

This is a classic optimization challenge. While higher temperatures accelerate the desired reaction, they can disproportionately accelerate side reactions, leading to a dirtier product and lower isolated yield.[4][7]

Finding the Optimal Temperature-Time Balance:

  • Identify Byproducts: Understanding the nature of your impurities is key. Common byproducts in Suzuki-Miyaura couplings include homocoupled products from your starting materials and protodeboronation products.[4] These often increase with excessive heat and prolonged reaction times.[4]

  • Systematic Optimization: Do not rely on a single endpoint. Run a time-course experiment. Set up several small-scale reactions under identical conditions and quench them at different time points (e.g., 1h, 2h, 4h, 8h, 16h). Analyze the crude mixture of each by HPLC or GC-MS to quantify the formation of product versus impurities over time.

  • Reaction Monitoring is Non-Negotiable: For any given reaction, the most reliable way to determine the optimal endpoint is by active monitoring.[4][8] A reaction is complete when the limiting starting material has been consumed, not after a prescribed number of hours. Quench the reaction as soon as monitoring shows full conversion to prevent the formation of degradation products.[8]

Table 1: Illustrative Impact of Temperature and Time on Synthesis (Note: Data is hypothetical for illustrative purposes)

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Desired Product Purity (by HPLC, %)
80127595
80249892
10049988
1008>9981
1102>9975

As the table illustrates, pushing the reaction with higher temperatures can significantly reduce reaction time but may come at the cost of purity. The optimal conditions would likely be around 80°C for 24 hours or a slightly higher temperature for a shorter, carefully monitored period.

Q3: My reaction is complete, but my isolated yield is poor. Could prolonged reaction time be the cause?

Yes, absolutely. It is a common misconception that a longer reaction time will always lead to a better yield. After the reaction reaches completion, the desired product can often degrade under the reaction conditions, especially at elevated temperatures.

Impact of Extended Reaction Time on Yield:

  • Product Instability: The pyridinyl ethanone product may not be perfectly stable under the catalytic conditions. Prolonged exposure to heat, base, or the catalyst can lead to degradation, reducing the final isolated yield.

  • Complex Purification: Byproducts that form over extended periods can complicate the purification process.[6] If a byproduct has a similar polarity to your product, separating them via column chromatography can be difficult and lead to product loss.[8] For example, the basic nature of pyridine can cause tailing on silica gel columns, which can be mitigated by adding a base like triethylamine to the eluent.[6]

Experimental Protocol: Time-Course Analysis for Optimization

This protocol provides a framework for determining the optimal reaction time to maximize isolated yield and purity.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Prepare Master Mix (Reagents, Solvent, Base) B Aliquot into N Vials A->B C Degas All Vials B->C D Add Catalyst to Each Vial C->D E Place Vials in Pre-heated Block D->E F Quench Vials at Time Points (T1, T2, T3...) E->F G Analyze Crude Sample from Each Vial (HPLC/GC-MS) F->G H Plot Purity & Conversion vs. Time G->H I Identify Optimal Time Point H->I

Caption: Workflow for a time-course optimization experiment.

Step-by-Step Methodology:

  • Reaction Setup: In a primary flask, combine all reagents (e.g., 4-halopyridine, 4-acetylphenylboronic acid, base) and solvents, creating a master mix.[5]

  • Aliquoting: Distribute the master mix equally into several reaction vials.

  • Degassing: Thoroughly degas each vial by bubbling an inert gas (e.g., argon) through the mixture for 15-20 minutes.[5]

  • Catalyst Addition: Add the palladium catalyst to each vial under the inert atmosphere.

  • Heating: Place all vials in a pre-heated reaction block set to the desired temperature (e.g., 90 °C).

  • Time Points: Remove and quench one vial at each predetermined time point (e.g., 1, 2, 4, 6, 8, and 16 hours) by cooling it to room temperature and adding a quenching solution.[5]

  • Analysis: Take a small sample from each quenched reaction for HPLC or GC-MS analysis to determine the ratio of starting material, product, and major byproducts.

  • Determine Optimum: Plot the concentration of your desired product and key impurities against time. The optimal reaction time is the point where product concentration is maximized and impurity formation begins to accelerate.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction time for a Suzuki-Miyaura synthesis of a pyridinyl ethanone? A1: The reaction time can vary widely, typically from 1 to 24 hours.[5] This range is influenced by several factors: the reactivity of the specific starting materials (e.g., aryl bromides are more reactive than chlorides), the choice and loading of the catalyst and ligand, the reaction temperature, and the overall scale of the reaction.[4][5]

Q2: How can I know when my reaction is truly finished? A2: The most reliable method is to monitor the disappearance of the limiting reagent using an analytical technique like TLC, HPLC, or GC-MS.[4][8] Visual cues, such as color changes, can be indicative but are not definitive. Relying solely on a time specified in a literature procedure is not recommended, as small variations in setup can alter the reaction rate.

Q3: Can continuous flow chemistry help optimize reaction time? A3: Yes, for highly exothermic reactions, continuous flow reactors offer superior temperature control and heat dissipation, which can prevent runaway reactions and reduce byproduct formation.[6] The precise control over residence time in a flow reactor allows for fine-tuning the reaction duration to maximize yield and purity.

Q4: Does the order of adding reagents matter for reaction time? A4: Yes, the order of addition can be critical. It is standard practice to combine the substrates, base, and solvent and thoroughly degas the mixture before adding the catalyst. This ensures the catalyst is not introduced into an oxygen-rich environment, which would lead to rapid deactivation and a significantly longer, or failed, reaction.

References
  • Technical Support Center: Scaling Up 1-[4-(4-Pyridinyl)phenyl]-ethanone Synthesis. (2025). Benchchem.
  • Technical Support Center: Synthesis of 2-Fluoro-1-(pyridin-3-yl)ethanone. (n.d.). Benchchem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). Benchchem.
  • Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
  • A Comparative Benchmarking Study: Synthesis of 1-[4-(4-Pyridinyl)phenyl]-ethanone. (2025). Benchchem.
  • How does reaction time impact synthetic product purity and yield? (2023). Biotage.
  • Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. (2026). PubMed.
  • 2-Acetylpyridine. (n.d.). Chem-Impex.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Executive Summary & Route Selection The Challenge: Scaling up 1-(5-methoxypyridin-3-yl)ethanone hydrochloride presents a dichotomy between cryogenic lithiation (clean but hard to scale) and palladium-catalyzed coupling (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Challenge: Scaling up 1-(5-methoxypyridin-3-yl)ethanone hydrochloride presents a dichotomy between cryogenic lithiation (clean but hard to scale) and palladium-catalyzed coupling (scalable but prone to residual metal and impurity issues).

For scales >100g, we strongly recommend the Heck Coupling (Vinylation) route over the Lithiation/Grignard route.

Route Comparison Table
FeatureRoute A: Cryogenic LithiationRoute B: Heck Vinylation (Recommended)
Reagents 3-Bromo-5-methoxypyridine +

-BuLi + DMA
3-Bromo-5-methoxypyridine + Butyl Vinyl Ether + Pd(OAc)₂
Temperature -78°C (Critical Safety Parameter)80°C - 100°C
Scale Limit Heat transfer limited (Exotherm risk)Stirring/Vessel volume limited
Impurity Profile Bis-alkylation, wet quenching issuesPd residuals, hydrolysis byproducts
Atom Economy Poor (Stoichiometric Li waste)Good (Catalytic Pd)

Process Visualization (Workflow)

The following diagram outlines the recommended Heck Vinylation workflow, highlighting Critical Process Parameters (CPPs).

G Start 3-Bromo-5-methoxypyridine Coupling Heck Coupling (Pd(OAc)2, DPPP, BVE) 80-90°C Start->Coupling + Butyl Vinyl Ether + Base (Et3N) Intermed Enol Ether Intermediate Coupling->Intermed Conversion >98% Hydrolysis Acidic Hydrolysis (HCl/H2O) Intermed->Hydrolysis Exothermic FreeBase Free Base Isolation Hydrolysis->FreeBase pH Adjustment SaltForm Salt Formation (HCl in iPrOH/EtOAc) FreeBase->SaltForm Anhydrous Conditions

Caption: Optimized Heck Vinylation workflow. Critical control points are the Coupling temperature and the Anhydrous Salt Formation.

Troubleshooting Guide (Q&A Format)

Module A: The Heck Coupling Reaction

Q1: My reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely catalyst poisoning or ligand oxidation . Pyridines are excellent ligands themselves and can compete with phosphines for the Pd center, effectively shutting down the catalytic cycle.

  • Technical Fix:

    • Ligand Switch: Switch from PPh

      
       to a bidentate ligand like DPPP (1,3-Bis(diphenylphosphino)propane) . Bidentate ligands bite the Pd harder, preventing the pyridine substrate from displacing the ligand.
      
    • Oxygen Exclusion: The Heck cycle is sensitive to O

      
      . Ensure you are sparging the solvent (DMF or Toluene) with Nitrogen/Argon for at least 30 minutes before adding the catalyst.
      
    • Sacrificial Reductant: Add 1-2 mol% of Formic acid or use a Pd(0) source directly if Pd(II) reduction is sluggish.

Q2: The reaction mixture turned into a black tar. Is the batch lost?

  • Diagnosis: "Palladium Black" precipitation. This occurs when the active Pd(0) species aggregates because it lacks sufficient ligand stabilization.

  • Technical Fix:

    • The product is likely still there. Filter the hot mixture through a pad of Celite and activated charcoal to remove the bulk metal.

    • Prevention: Increase the Ligand:Metal ratio. Standard is 2:1 (P:Pd). Increase to 3:1 or 4:1 to keep the Pd in solution.

Module B: Hydrolysis & Impurity Control

Q3: I see a new impurity at RRT 0.85 (approx -14 mass units). What is it?

  • Diagnosis: This is 5-Hydroxypyridin-3-yl ethanone (Demethylation).

  • Mechanism: The methoxy group on the pyridine ring is activated. While generally stable, strong aqueous acids at high temperatures can cleave the ether bond.

  • Technical Fix:

    • Milder Hydrolysis: Do not reflux the enol ether intermediate in 6N HCl. Instead, use 1N HCl at room temperature or mild heating (40°C). The enol ether hydrolysis is kinetically fast; it does not require forcing conditions.

Module C: Salt Formation (Critical Step)

Q4: The HCl salt is oiling out or forming a sticky gum instead of crystals.

  • Diagnosis: Hygroscopicity and Water Ingress . Pyridine hydrochloride salts are notoriously hygroscopic. If water is present during salt formation, you will get a gum.

  • Technical Fix (The "Self-Validating" Protocol):

    • Solvent System: Dissolve the free base in Ethyl Acetate (EtOAc) .

    • Acid Source: Do not use aqueous HCl. Use HCl in 2-Propanol (5-6N) or HCl in Dioxane .

    • Procedure:

      • Dry the free base solution over Na

        
        SO
        
        
        
        first.
      • Cool to 0-5°C.

      • Add the HCl solution dropwise.[1]

      • Crucial: If it oils out, heat the mixture to reflux (in EtOAc/IPA) until it dissolves, then cool very slowly to induce crystallization.

    • Isolation: Filter under a nitrogen blanket.

Detailed Experimental Protocol (Recommended)

Step 1: Heck Coupling

  • Charge a reactor with 3-bromo-5-methoxypyridine (1.0 eq), DPPP (0.06 eq), and DMF (10 vol).

  • Sparge with Nitrogen for 30 min.

  • Add Pd(OAc)₂ (0.03 eq), Triethylamine (2.5 eq), and Butyl Vinyl Ether (5.0 eq).

  • Heat to 90°C for 16-24 hours. Monitor by HPLC.

  • Workup: Cool to RT. Dilute with MTBE. Wash with water (3x) to remove DMF. Concentrate organic layer to obtain the crude enol ether.

Step 2: Hydrolysis & Salt Formation

  • Dissolve crude enol ether in THF (5 vol).

  • Add 1N HCl (3 vol) and stir at 25°C for 2 hours. (Monitor disappearance of enol ether).

  • Basify with Sat. NaHCO₃ to pH 8-9. Extract with EtOAc .

  • Dry organic layer (Na₂SO₄) and concentrate to give Free Base.

  • Redissolve Free Base in EtOAc (8 vol).

  • Add HCl in iPrOH (1.05 eq) dropwise at 0°C.

  • Filter the resulting white solid. Dry in a vacuum oven at 40°C with P₂O₅ desiccant.

References

  • Heck Reaction Review: Bellina, F., & Chiappe, C. (2010).[2] The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(3), 2211-2226. Link

  • Scale-Up of Acetyl Pyridines: Radtke, M. A., et al. (2019).[3] A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxycyclopentadiene. Synthesis, 51, 1135–1138.[3] (Demonstrates pyridine/acetyl scale-up principles). Link

  • Palladium Removal: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Analogous Synthesis (Etoricoxib Intermediate): Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Patent EP2497767A1. (Provides industrial conditions for 3-acetylpyridine derivatives). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(5-Methoxypyridin-3-yl)ethanone HCl

The following technical support guide is structured to address the specific stability profile of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride . It synthesizes general pyridine chemistry with the specific handling requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific stability profile of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride . It synthesizes general pyridine chemistry with the specific handling requirements of hygroscopic hydrochloride salts.

[1]

Compound ID: 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride Functional Class: Pyridine derivative / Heterocyclic Ketone Primary Hazard: Hygroscopicity (Moisture Sensitivity) & Photolytic Discoloration

Part 1: Executive Storage Protocol (The "Golden Standard")

Status: Immediate Action Required To prevent the degradation cascade, adhere to this storage hierarchy immediately upon receipt.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, slowing oxidation and potential polymerization of the acetyl group.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent N-oxide formation; prevents moisture ingress.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (preventing photo-oxidation); creates a secondary moisture barrier.
Desiccant Required (in secondary container) The HCl salt lattice is highly hygroscopic; external desiccant traps ambient moisture.

Part 2: Troubleshooting Guides & FAQs

Module A: Physical Stability (The "Wet Salt" Issue)

Q: My white powder has turned into a sticky gum or a solid block. Is it ruined?

A: Not necessarily, but its stoichiometry has changed. This is Deliquescence . As a hydrochloride salt, the lattice energy is often competed against by the hydration energy. The pyridine nitrogen lone pair is protonated (


), creating an ionic species that avidly pulls water from the atmosphere.
  • The Risk: Water acts as a plasticizer, lowering the glass transition temperature (

    
    ) and causing the powder to flow/clump. Chemically, this water layer creates a micro-reactor for proton transfer, potentially facilitating aldol-type condensations of the acetyl group over months.
    
  • Diagnostic: Run an LC-MS.

    • If Purity >95%: It is just hydrated. See Recovery Protocol A .

    • If Purity <90%: Chemical degradation has occurred.[1][2][3]

Q: How do I handle this compound for weighing without it absorbing water?

A: Speed and atmosphere control are key.

  • Equilibration: Allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • The "Antistat" Gun: Use an ionizing gun if the powder is static-charged (common in dry environments), preventing it from scattering and forcing you to keep the vial open longer.

  • Inert Weighing: If a glovebox is unavailable, place your balance inside a large plastic bag with a stream of Nitrogen flowing into it.

Module B: Chemical Stability (Color & Purity)

Q: The compound has turned from white to yellow/brown. What happened?

A: This is likely Photo-Oxidation or Trace Free Base Formation . Pyridine derivatives are electron-deficient aromatics. However, the 5-methoxy group is electron-donating, slightly activating the ring.

  • Mechanism: UV light can excite the conjugated

    
    -system, leading to radical formation and subsequent polymerization (browning).
    
  • N-Oxidation: Over long periods in air, the pyridine nitrogen can oxidize to the N-oxide, though the HCl salt form usually protects against this (protonation blocks the lone pair). If the salt dissociates (loss of HCl), oxidation becomes rapid.

Q: Can the acetyl group (ketone) degrade?

A: Yes, via Enolization . The acetyl group at position 3 has acidic


-protons. In the presence of moisture and the acidic environment of the HCl salt:
  • Enolization occurs (

    
    ).
    
  • This enol can react with electrophiles or undergo self-condensation (aldol-like) if localized pH changes occur.

Part 3: Recovery & Validation Protocols

Recovery Protocol A: Drying the Hydrate

Use this if LC-MS shows purity is good, but the solid is wet/sticky.

  • Setup: Place the open vial inside a vacuum drying pistol or a desiccator attached to a high-vacuum manifold (< 1 mbar).

  • Agent: Use Phosphorus Pentoxide (

    
    ) or activated Silica Gel as the desiccant in the chamber.
    
  • Temperature: Gently heat to 40°C . Do not exceed 60°C, as HCl can dissociate from the salt under high vacuum/heat, leaving you with the free base (oil/low-melting solid).

  • Duration: 12–24 hours.

Recovery Protocol B: Recrystallization (Purification)

Use this if the compound is yellow/degraded.

  • Solvent System: Ethanol (solvent) and Diethyl Ether (anti-solvent).[4]

  • Dissolution: Dissolve the degraded solid in the minimum amount of warm absolute Ethanol (~50°C).

  • Filtration: Filter while warm (0.45 µm PTFE filter) to remove insoluble polymers/dust.

  • Precipitation: Add anhydrous Diethyl Ether dropwise until the solution turns cloudy.

  • Cooling: Store at -20°C overnight. White crystals of the HCl salt should form.[5][6]

  • Collection: Filter quickly under Argon flow (to prevent moisture uptake).

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for storage and the degradation pathways.

StabilityLogic Start 1-(5-Methoxypyridin-3-yl)ethanone HCl (Fresh Receipt) Storage Optimal Storage: -20°C, Argon, Amber Vial Start->Storage Immediate Exposure Exposure to Air/Moisture Storage->Exposure Improper Handling Hygroscopy Hygroscopic Action: Water enters lattice Exposure->Hygroscopy Rapid PathC Oxidation/Light: Discoloration (Yellowing) Exposure->PathC UV/Oxygen PathA Physical Change: Deliquescence (Sticky Gum) Hygroscopy->PathA Primary Outcome PathB Chemical Change: HCl Dissociation -> Free Base Hygroscopy->PathB Secondary Outcome ActionDry Protocol A: Vacuum Dry (<40°C) PathA->ActionDry If Purity >95% ActionPurify Protocol B: Recrystallize (EtOH/Ether) PathB->ActionPurify If Purity <90% PathC->ActionPurify Irreversible Color

Caption: Stability decision tree illustrating the transition from optimal storage to degradation pathways and the corresponding remediation protocols.

Part 5: Quality Control Specifications

When verifying the integrity of your stored compound, use these benchmarks.

TestMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white crystalline solidYellowing indicates oxidation.
Identity 1H-NMR (DMSO-d6)Consistent with structureCheck for extra water peak (deliquescence) or shift in acetyl peak.
Purity HPLC/LC-MS> 95% AreaLook for des-acetyl or N-oxide impurities.
Water Content Karl Fischer< 1.0% (if anhydrous)If hydrated form is acceptable, ensure stoichiometry matches.

References

  • BenchChem. (2025).[4] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(5-Methoxypyridin-3-yl)ethanone. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235289 (Free Base). Retrieved from

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Grokipedia. (2025).[7] Pyridinium chloride: Properties and Handling. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on providing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (C₈H₉NO₂·HCl) is a substituted pyridine derivative whose purity and consistency are critical for the quality of downstream active pharmaceutical ingredients (APIs).[4] Validating analytical methods for this intermediate is not merely a procedural step; it is a fundamental requirement to demonstrate that the methods are reliable, reproducible, and accurate for their intended use, be it for identification, assay, or impurity quantification.[5][6] This guide will compare the primary analytical techniques applicable to this molecule, detailing their validation strategies and performance characteristics.

Chapter 1: Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is predicated on the physicochemical properties of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride—a polar, aromatic ketone—and the specific analytical objective.

Technique Primary Application Principle Strengths Limitations
HPLC-UV Assay, Impurity QuantificationDifferential partitioning between a stationary and mobile phase.[7]High precision, accuracy, and robustness for quantitative analysis.[5]May require method development to resolve closely related impurities.
GC-MS Impurity Identification, VolatilesSeparation based on volatility, followed by mass-based identification.[8][9]High specificity and sensitivity for volatile and semi-volatile compounds. Excellent for structural elucidation of unknowns.[10]May require derivatization for polar analytes; thermal degradation is a risk.
NMR Spectroscopy Structural Elucidation, IdentificationMeasures the magnetic properties of atomic nuclei (¹H, ¹³C) to reveal molecular structure.[11]Unparalleled for definitive structural confirmation and identification without a reference standard.[12][13]Lower sensitivity compared to chromatographic methods; not ideal for trace impurity quantification.
FT-IR Spectroscopy Identification, Functional Group AnalysisMeasures the absorption of infrared radiation to identify molecular vibrational modes.[14]Fast, non-destructive, and excellent for confirming the presence of key functional groups.Provides limited quantitative information and is not suitable for complex mixtures.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification

For assay and the determination of non-volatile impurities, reverse-phase HPLC with UV detection is the predominant technique due to its precision and robustness.[7][15]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Dev Method Development cluster_SysSuit System Suitability Testing (SST) Dev Column & Mobile Phase Selection (e.g., C18, ACN/H2O Buffer) Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Dev->Specificity Linearity Linearity & Range (50-150% of Target Conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Std. Dev.) Precision->Limits Robustness Robustness (Small variations in pH, % Organic) Limits->Robustness SST Routine Check (Tailing Factor, Resolution, %RSD) Robustness->SST

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol: HPLC-UV Assay and Impurity Determination
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A C18 column is chosen for its effective retention of moderately polar aromatic compounds).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0). The acidic pH ensures the pyridine nitrogen is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (wavelength of maximum absorbance for the chromophore).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Validation Parameter Execution:

    • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that the method can resolve the main peak from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.

    • Linearity: Prepare a series of solutions from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). A linear regression of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.998.[16]

    • Accuracy: Determined by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.[16]

    • Precision:

      • Repeatability (Intra-assay): Six replicate preparations at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.

      • Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument. The %RSD between the two data sets should be ≤ 2.0%.[16]

    • *Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is at least 10:1.[6]

Comparative Data Summary: HPLC Validation
Parameter Acceptance Criterion (ICH) Typical Experimental Result
Specificity Well-resolved peaks, no interferencePeak purity angle < Peak purity threshold
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.45%; Intermediate: 0.88%
LOQ (S/N) ≥ 10S/N = 11.2 at 0.1 µg/mL
Robustness %RSD ≤ 2.0%Passed for minor changes in pH (±0.2) and mobile phase composition (±2%)

Chapter 3: Orthogonal Methods - GC-MS and NMR

While HPLC is primary for quantification, orthogonal methods are crucial for unequivocal identification and the analysis of different compound classes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or synthesis by-products.[8][10]

Key Considerations:

  • Volatility: 1-(5-Methoxypyridin-3-yl)ethanone has a moderate boiling point, making it amenable to GC analysis.

  • Specificity: The mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive identification.

  • Derivatization: For highly polar impurities or to improve thermal stability, derivatization (e.g., with PFBHA) can be employed, though it adds complexity.[17]

Experimental Protocol: GC-MS for Impurity Identification
  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-350 amu.

    • Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and absolute identification.[11] For a novel substance or for characterizing reference standards, ¹H and ¹³C NMR are indispensable.

Why it is Authoritative:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1-(5-Methoxypyridin-3-yl)ethanone, characteristic signals for the aromatic protons, the methoxy group, and the acetyl methyl group are expected.[18]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[19]

  • 2D NMR (e.g., COSY, HSQC): Used to unambiguously assign all proton and carbon signals, confirming the precise molecular structure.

Orthogonal_Methods cluster_Quant Quantitative Analysis cluster_ID Identification & Structure Analyte 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride HPLC HPLC-UV (Assay, Impurities) Analyte->HPLC GCMS GC-MS (Volatile Impurities) Analyte->GCMS NMR NMR (Definitive Structure) Analyte->NMR FTIR FT-IR (Functional Groups) Analyte->FTIR HPLC->GCMS Orthogonal Confirmation HPLC->NMR Reference Std. Characterization

Caption: Relationship between primary quantitative and orthogonal identification methods.

Chapter 4: Final Comparison and Strategic Recommendations

The choice of analytical method must align with its intended purpose as defined during the validation process.[20]

Analytical Goal Primary Recommended Method Justification Secondary/Confirmatory Method
Release Assay (Potency) HPLC-UVHigh precision, accuracy, and established methodology for quantitative analysis in a QC environment.[16]N/A
Impurity Profiling HPLC-UVBest for quantifying known and unknown non-volatile impurities. Stability-indicating capability.[6]GC-MS
Identification of Volatiles GC-MSSuperior separation and identification capabilities for volatile compounds like residual solvents.Headspace-GC
Definitive Identification NMR SpectroscopyUnambiguously confirms the chemical structure, essential for reference standard characterization.[11]High-Resolution MS, FT-IR
Routine Identity Check FT-IR SpectroscopyRapid and cost-effective method to confirm material identity by matching the sample's fingerprint spectrum to a reference.[14]HPLC (Retention Time)

Conclusion

A robust analytical control strategy for 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride relies on a multi-faceted approach. High-Performance Liquid Chromatography stands out as the primary quantitative tool, and its validation according to ICH Q2(R1) guidelines is paramount for ensuring data quality for batch release and stability studies. However, its power is maximized when complemented by orthogonal techniques like GC-MS and NMR, which provide a deeper level of molecular understanding and are critical for impurity identification and definitive structural confirmation. A well-designed validation package, leveraging the strengths of each of these methods, ensures scientific rigor and regulatory compliance throughout the drug development lifecycle.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • HPLC Methods for analysis of Pyridine.
  • Quality Guidelines. ICH.
  • Application Note: FT-IR Analysis of Novel Pyridine Deriv
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • HPLC method validation for pharmaceuticals: a review.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR. Sigma-Aldrich.
  • HPLC METHOD DEVELOPMENT AND VALID
  • 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5. Merck.
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • CAS 886364-74-5 C8H9NO2 1-(5-Methoxypyridin-3-yl)ethanone. Howei Pharm.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
  • 1-(5-Methoxypyridin-3-yl)ethanone | 886364-74-5. Sigma-Aldrich.
  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutam
  • 1-(2,5,6-Trimethoxypyridin-3-yl)ethanone | C10H13NO4 | CID 71300170. PubChem.
  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Method for pyridine amine derivative.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques. MDPI.

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Comparative

Comparative Guide: Synthesis of Substituted Pyridinyl Ethanones

Executive Summary The acetylpyridine (pyridinyl ethanone) scaffold is a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors, ligands, and heterofused systems. While simple derivatives like 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetylpyridine (pyridinyl ethanone) scaffold is a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors, ligands, and heterofused systems. While simple derivatives like 3-acetylpyridine are commercially available, complex substituted analogs often require de novo synthesis.

This guide compares three distinct methodologies for synthesizing substituted pyridinyl ethanones:

  • Nucleophilic Addition (Grignard): The industrial workhorse for scale.

  • Stille Coupling: The high-tolerance precision tool for complex substrates.

  • Regioselective Heck Coupling: The "green" alternative avoiding organotin reagents.

Method 1: The Industrial Standard – Grignard Addition to Nitriles

Best For: Large-scale synthesis of simple to moderately substituted pyridines where cost is a primary driver.

Mechanism & Rationale

The addition of methylmagnesium bromide (MeMgBr) to a cyanopyridine is the most direct route to the ethanone. The reaction proceeds via the formation of a metallo-imine intermediate, which is stable until acidic hydrolysis.

  • Causality: Unlike esters, which can suffer from double addition (forming tertiary alcohols), the intermediate imine salt precipitates or stabilizes, preventing further attack by the Grignard reagent.

  • Regioselectivity: Attack occurs exclusively at the nitrile carbon, provided the pyridine ring is not activated by strong electron-withdrawing groups that might encourage nucleophilic aromatic substitution.

Protocol: Synthesis of 3-Acetyl-5-bromopyridine
  • Substrate: 5-Bromo-3-cyanopyridine

  • Reagents: MeMgBr (3.0 M in ether), dry Toluene/THF.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck flask and equip with a reflux condenser and addition funnel under positive Nitrogen pressure.

  • Solvation: Dissolve 5-bromo-3-cyanopyridine (1.0 equiv) in anhydrous Toluene (10 volumes). Cool to 0°C.

  • Controlled Addition: Add MeMgBr (1.2 equiv) dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp <5°C to prevent ring addition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. A thick precipitate (imine magnesium salt) will form.

  • Hydrolysis: Cool back to 0°C. Quench with 2N HCl (caution: methane evolution). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Basify to pH 8 with saturated NaHCO₃. Extract with EtOAc.[1][2]

Performance Metrics:

  • Yield: 85–95%

  • Scalability: Excellent (Kg scale).

  • Limitations: Incompatible with protic groups (OH, NH) or electrophiles sensitive to Grignards (esters, aldehydes).

Method 2: The Precision Tool – Stille Cross-Coupling

Best For: Late-stage functionalization of complex drug scaffolds containing sensitive functional groups.

Mechanism & Rationale

This method utilizes tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent. The palladium-catalyzed coupling installs the enol ether, which is subsequently hydrolyzed to the ketone.

  • Why Stille? Unlike Lithium or Magnesium reagents, organostannanes tolerate esters, nitriles, and even unprotected alcohols.

  • The Reagent: Tributyl(1-ethoxyvinyl)tin acts as a nucleophile. The ethoxy group provides electronic stabilization for the intermediate and ensures the final product is a ketone, not an aldehyde.

Protocol: Synthesis from Halopyridines
  • Substrate: 2-Chloro-4-methylpyridine

  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene.

Step-by-Step Workflow:

  • Degassing: Combine the chloropyridine (1.0 equiv) and tributyl(1-ethoxyvinyl)tin (1.1 equiv) in Toluene (0.2 M). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Thermal Cycle: Heat to reflux (100–110°C) for 12–16 hours. Monitor by TLC for the disappearance of the halide.[3]

  • Hydrolysis (The "Mask" Removal): Cool to RT. Add 1N HCl and stir vigorously for 2 hours.

    • Mechanism:[4][5][6] The vinyl ether is cleaved to the ketone.

  • Tin Removal: Workup with aqueous KF (Potassium Fluoride) solution.

    • Why? KF precipitates insoluble Bu₃SnF, simplifying purification.

Performance Metrics:

  • Yield: 75–90%

  • Functional Group Tolerance: Highest.

  • Limitations: Organotin toxicity requires rigorous purification (not ideal for GMP without strict controls).

Method 3: The Green Alternative – Regioselective Heck Coupling

Best For: Avoiding toxic metals (Sn) and reducing cost while maintaining mild conditions.

Mechanism & Rationale

The Heck reaction typically couples an alkene with a halide.[4][7] However, coupling butyl vinyl ether with a pyridine can yield two products:

  • Alpha-arylation (Internal): Hydrolyzes to the Acetyl derivative (Desired).

  • Beta-arylation (Terminal): Hydrolyzes to the Aldehyde (Undesired).

The Expert Insight: To force alpha-arylation on electron-rich olefins like vinyl ethers, you must use bidentate ligands such as dppp (1,3-bis(diphenylphosphino)propane).[8] Monodentate ligands (PPh₃) often yield mixtures.

Protocol: Chelation-Controlled Heck Vinylation[7]
  • Substrate: 3-Bromopyridine

  • Ligand System: Pd(OAc)₂ / dppp[8]

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ (3 mol%) and dppp (6 mol%) in Ethylene Glycol or DMF. Stir for 10 mins to form the active chelated complex.

  • Reaction Assembly: Add 3-bromopyridine (1.0 equiv), butyl vinyl ether (5.0 equiv), and Et₃N (2.5 equiv).

  • Heating: Heat to 100°C for 4–8 hours in a sealed tube.

  • Hydrolysis: Treat the crude reaction mixture (containing the alpha-arylated vinyl ether) with 5% HCl for 1 hour.

  • Purification: Standard extraction and column chromatography.

Performance Metrics:

  • Yield: 60–80%

  • Selectivity: >95:5 (Alpha:Beta) with dppp.

  • Green Factor: High (No Tin, atom economical).

Comparative Analysis Summary

FeatureMethod A: GrignardMethod B: Stille CouplingMethod C: Heck (dppp)
Precursor CyanopyridineHalo-pyridine (Br/Cl/I)Halo-pyridine (Br/I)
Reagent Cost Low (MeMgBr)High (Vinyl Tin)Medium (Vinyl Ether)
Toxicity LowHigh (Organotin)Low
FG Tolerance Low (No acidic protons/electrophiles)High (Esters, Nitriles, OH compatible)Moderate (Base sensitive)
Scalability High (Industrial)Low/Medium (Purification issues)Medium
Atom Economy GoodPoor (High MW byproduct)Excellent

Visualizing the Pathways[2]

The following diagram illustrates the mechanistic divergence of the three methods.

G Start Substituted Pyridine Core Cyano Cyanopyridine Start->Cyano Method A Halo Halo-pyridine (Br/Cl) Start->Halo Method B/C Imine Imine-Mg Salt Cyano->Imine + MeMgBr Product Pyridinyl Ethanone (Acetylpyridine) Imine->Product H3O+ Hydrolysis Tin Pd(0) / Vinyl-Sn Reagent Halo->Tin Method B (Stille) Heck Pd(II) / Vinyl Ether / dppp Halo->Heck Method C (Heck) VinylEther_Sn Enol Ether Intermediate Tin->VinylEther_Sn Cross-Coupling VinylEther_Sn->Product H3O+ Hydrolysis Alpha Alpha-Arylated Ether Heck->Alpha Chelation Control (dppp) Beta Beta-Arylated Ether (Aldehyde Precursor) Heck->Beta No Chelation Alpha->Product H3O+ Hydrolysis

Caption: Mechanistic pathways for synthesizing pyridinyl ethanones. Note the divergence in the Heck pathway where ligand choice (dppp) enforces the alpha-selectivity required for the ketone product.

References

  • Grignard Addition to Nitriles

    • Source: BenchChem.[1][2] "A Comparative Guide to the Synthesis of 3-Acetylpyridine."

  • Stille Coupling Protocol

    • Title: "Stille Coupling - General Procedures and Mechanism."
    • Source: Organic Chemistry Portal / Organic Syntheses.
    • URL:[Link]

  • Regioselective Heck Reaction

    • Title: "Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective aryl
    • Source: University of Liverpool / Journal of Organic Chemistry.
    • URL:[Link] (Confirming the use of dppp for alpha-selectivity).

  • Minisci Reaction (Emerging Method)

    • Title: "Radical chain monoalkyl
    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to the Analysis and Comparison of 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

For professionals in drug discovery and chemical research, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth analysis of 1-(5-Methoxypyridin-3-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the purity and characterization of starting materials and intermediates are paramount. This guide provides an in-depth analysis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 2253630-37-2), a valuable building block in medicinal chemistry. We will explore the critical quality attributes that should be detailed in a comprehensive Certificate of Analysis (CoA), provide validated analytical methodologies for its characterization, and compare it with relevant alternatives.

Understanding the Importance of a Comprehensive Certificate of Analysis

A Certificate of Analysis is more than a simple declaration of purity; it is a testament to the rigorous quality control measures a compound has undergone. For a key intermediate like 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride, a thorough CoA provides the end-user with confidence in its identity, purity, and the absence of detrimental impurities that could compromise subsequent synthetic steps or biological assays. This guide will deconstruct the essential components of a model CoA for this compound.

Analytical Characterization: A Multi-faceted Approach

A combination of orthogonal analytical techniques is essential for the unambiguous characterization of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride. Each method provides a unique piece of the structural and purity puzzle.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": ¹H NMR spectroscopy is a powerful tool for confirming the molecular structure of a compound. By analyzing the chemical shifts, integration, and coupling patterns of the protons, we can verify the connectivity of the atoms within the molecule. For the hydrochloride salt, the protonation of the pyridine nitrogen will induce downfield shifts of the aromatic protons compared to its free base, providing a key diagnostic feature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data (Predicted, in D₂O):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H-2~8.8s1H
Pyridine H-4~8.5t1H
Pyridine H-6~8.3d1H
Methoxy (-OCH₃)~4.0s3H
Acetyl (-COCH₃)~2.7s3H

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is the workhorse for determining the purity of a compound and for quantifying any impurities present. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For polar compounds like pyridine derivatives, reverse-phase chromatography with a suitable buffer is often effective.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary to resolve all components.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine ring)

  • Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Table of Expected HPLC Purity Data:

Parameter Specification
Purity (by area %)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
Molecular Weight Confirmation by Mass Spectrometry (MS)

The "Why": Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, electrospray ionization (ESI) in positive mode is suitable, as the pyridine nitrogen is readily protonated.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).

  • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺) corresponding to the protonated free base. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Expected Mass Spectrometry Data:

Ion Expected m/z
[M+H]⁺ (protonated free base)152.07

Predicted Fragmentation Pattern:

A primary fragmentation pathway would likely involve the loss of the acetyl group as a neutral ketene (CH₂=C=O, 42 Da), resulting in a fragment at m/z 110. Another common fragmentation is the loss of the methyl radical from the acetyl group, leading to a fragment at m/z 137.

MS_Fragmentation parent [M+H]⁺ m/z = 152.07 frag1 [M+H - CH₂CO]⁺ m/z = 110.05 parent->frag1 - 42 Da frag2 [M+H - CH₃]⁺ m/z = 137.05 parent->frag2 - 15 Da

Predicted MS fragmentation of the protonated molecule.

Potential Impurities and Their Origins

A critical aspect of a comprehensive CoA is the consideration of potential impurities. These can arise from the synthetic route or degradation. A plausible synthesis of 1-(5-Methoxypyridin-3-yl)ethanone involves the reaction of a 3-lithiated-5-methoxypyridine with an acetylating agent or a Suzuki coupling of a boronic ester of 5-methoxypyridine with an acetyl-containing coupling partner.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-bromo-5-methoxypyridine or 5-methoxypyridine-3-boronic acid.

  • Reagents: Residual catalysts (e.g., palladium) or bases.

  • Positional Isomers: Isomers such as 1-(2-methoxypyridin-3-yl)ethanone or 1-(4-methoxypyridin-3-yl)ethanone could be formed if the starting materials are not isomerically pure.[1]

  • By-products: Homocoupling of the boronic ester or hydrolysis of the starting materials.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Starting Materials (e.g., 3-bromo-5-methoxypyridine) Product 1-(5-Methoxypyridin-3-yl)ethanone SM->Product Imp_SM Unreacted Starting Materials SM->Imp_SM Imp_Isomers Positional Isomers SM->Imp_Isomers Isomeric Impurity in SM Reagents Reagents & Catalysts (e.g., n-BuLi, Acetylating Agent) Reagents->Product Imp_Reagents Residual Reagents Reagents->Imp_Reagents Imp_Byproducts By-products Product->Imp_Byproducts Side Reactions

Origins of potential impurities in the synthesis.

Comparison with Alternative Methoxy-Substituted Acetylpyridines

The position of the methoxy group on the pyridine ring can significantly influence the compound's reactivity and physical properties. A comparison with other commercially available isomers is valuable for researchers selecting building blocks for their synthetic campaigns.

Table of Comparative Properties:

Compound CAS Number Molecular Weight Notes on Reactivity and Properties
1-(5-Methoxypyridin-3-yl)ethanone 886364-74-5151.16The methoxy group at the 5-position has a moderate electron-donating effect on the ring.
1-(2-Methoxypyridin-3-yl)ethanone131674-40-3151.16The methoxy group at the 2-position can influence the reactivity of the adjacent acetyl group through steric and electronic effects.
1-(4-Methoxypyridin-3-yl)ethanone191725-82-3151.16The methoxy group at the 4-position has a strong electron-donating effect, potentially increasing the nucleophilicity of the pyridine nitrogen.
1-(6-Methoxypyridin-2-yl)ethanone21190-93-2151.16Similar to the 2-substituted isomer, the methoxy group can influence the reactivity of the acetyl group.

The choice of isomer will depend on the specific synthetic transformation being planned. For example, if the pyridine nitrogen is intended to act as a nucleophile, the 4-methoxy isomer might be preferred. Conversely, if steric hindrance around the acetyl group is a concern, the 3- or 5-substituted isomers may be more suitable.

Conclusion

A comprehensive understanding of the analytical profile of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride is crucial for its effective use in research and development. This guide has outlined the key analytical techniques for its characterization, provided model experimental protocols, and discussed the importance of considering potential impurities. By demanding and critically evaluating a detailed Certificate of Analysis that incorporates these elements, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • PubChem. 1-(5-Methoxypyridin-3-yl)ethanone. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Segawa, H., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]

  • PubChem. 1-(2-Methoxypyridin-3-yl)ethanone. [Link]

  • PubChem. 1-(4-Methoxypyridin-3-yl)ethanone. [Link]

  • PubChem. 1-(6-Methoxypyridin-2-yl)ethanone. [Link]

Sources

Validation

Reference Standards for Synthetic Cathinone Analysis: A Technical Comparison Guide

Executive Summary The analysis of synthetic cathinones ("bath salts") presents a unique "Cat and Mouse" challenge. Unlike stable amphetamines, cathinones possess a reactive -keto moiety that renders them chemically unsta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of synthetic cathinones ("bath salts") presents a unique "Cat and Mouse" challenge. Unlike stable amphetamines, cathinones possess a reactive


-keto moiety that renders them chemically unstable and prone to degradation. Furthermore, the rapid emergence of regioisomers (e.g., 3-MMC vs. 4-MMC) demands chromatographic resolution that mass spectrometry alone cannot provide.

This guide moves beyond basic catalog listings to objectively compare reference standard grades and validate their performance in critical separation challenges. It is designed to help you select the correct tool for your specific analytical tier—from presumptive screening to courtroom-defensible quantification.

Part 1: The Hierarchy of Reference Standards

In forensic and clinical toxicology, "purity" is not enough. Traceability and Uncertainty are the metrics that define legal defensibility. We categorize standards into three tiers based on ISO accreditation.

Comparative Performance Table
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Chemical / Gray Market
Primary Use Quantitation, Calibrator Preparation, Court TestimonyQualitative Screening, Retention Time VerificationNOT RECOMMENDED for Analytical Use
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal Primary StdUnknown / None
Uncertainty Explicitly Stated (e.g., 99.8% ± 0.4%)Not StatedNot Stated
Homogeneity Verified & CertifiedVerifiedUnknown
Stability Monitored & Certified (Expiration Date Validated)Stability TestedUnknown
Legal Status Defensible in CourtDefensible for ScreeningHigh Liability Risk

Expert Insight: For any quantitative assay reported in a legal or clinical setting, ISO 17034 Certified Reference Materials (CRMs) are not optional—they are the foundational requirement for establishing the chain of measurement traceability.

Part 2: The Isomer Challenge (3-MMC vs. 4-MMC)

The most critical analytical failure point in cathinone analysis is the misidentification of regioisomers. 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (4-MMC/Mephedrone) share the same molecular weight (177.24 g/mol ) and identical major fragment ions in MS/MS (m/z 146, 118).

The Problem: Mass spectrometry cannot distinguish them. Separation must be achieved chromatographically.

Experimental Comparison: Column Selectivity

Data derived from comparative analysis of commercially available columns.

Column PhaseResolution (

) of 3-MMC / 4-MMC
Evaluation
C18 (Traditional) 0.8 - 1.1Fail/Poor. Co-elution likely in complex matrices.
Biphenyl > 1.8Excellent. Baseline separation achieved due to

interactions.
F5 (Pentafluorophenyl) 1.5 - 1.7Good. Acceptable alternative.

Expert Recommendation: Switch from C18 to Biphenyl stationary phases for cathinone panels. The biphenyl ring provides enhanced selectivity for the aromatic ring substitutions found in cathinones.

Part 3: Stability & Handling (The -Keto Vulnerability)

Unlike amphetamines, cathinones degrade rapidly in biological matrices and solution. The


-keto group is susceptible to reduction (forming the corresponding alcohol) and oxidation.
Critical Handling Protocol
  • pH Control: Cathinones are most stable in acidic conditions (pH < 4).

    • Action: Acidify urine/blood samples immediately upon collection with NaF/Oxalate or specific acidic preservatives.

  • Solvent Choice: Avoid protic solvents (methanol) for long-term storage of stock solutions if possible; acetonitrile is preferred for stability.

  • Temperature: Store CRMs at -20°C or -80°C.

    • Data: 4-MMC degrades by >20% within 48 hours at room temperature in alkaline urine.

Part 4: Internal Standards – The Deuterium Nuance

Guideline: Always use Stable Isotope-Labeled Internal Standards (SIL-IS) for quantification.

However, a known phenomenon in LC-MS is the Deuterium Isotope Effect , where deuterated analogs elute slightly earlier than the non-deuterated analyte. If this shift moves the IS out of an ion-suppression zone where the analyte remains, quantification errors occur.[1]

Recommendation:

  • Preferred: Carbon-13 labeled standards (

    
    C-IS) co-elute perfectly but are expensive/rare.
    
  • Standard Practice: Deuterated standards (e.g., Mephedrone-d3).[2][3]

  • Validation Step: You must verify that the retention time shift between the Analyte and the Deuterated IS does not exceed 0.05 minutes in your specific gradient.

Part 5: Validated Experimental Workflow

This workflow integrates the selection of ISO 17034 standards with the Biphenyl separation logic.

Reagents & Standards
  • Calibrators: ISO 17034 CRMs for Target Cathinones (1 mg/mL in MeOH).

  • Internal Standard: Mephedrone-d3 (or specific analog-d3).[2][3]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (or equivalent), 100 x 2.1 mm, 2.7 µm.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 40% B (Slow ramp crucial for isomer separation)

    • 6.0 min: 95% B

  • MS Mode: Positive ESI, MRM (Dynamic/Scheduled).

Visualized Workflows
Diagram 1: Standard Selection Decision Tree

Use this logic to determine which grade of material is required for your task.

StandardSelection Start Select Reference Material Purpose What is the analytical purpose? Start->Purpose Quant Quantification / Forensics Purpose->Quant Court/Clinical Qual Qualitative Screening Purpose->Qual Presumptive RandD R&D / Structural Elucidation Purpose->RandD New Analog ISO17034 ISO 17034 CRM (Mandatory for Traceability) Quant->ISO17034 ISO17025 ISO 17025 / Analytical Std (Acceptable for ID) Qual->ISO17025 Chem Research Chemical (Verify via NMR first) RandD->Chem

Caption: Decision matrix for selecting reference standard grades based on analytical requirements and regulatory risk.

Diagram 2: Cathinone Analytical Workflow

The critical path for distinguishing isomers and ensuring stability.

CathinoneWorkflow Sample Sample Collection (Blood/Urine) Stabilize Stabilization (Acidify pH < 4) Sample->Stabilize Critical Step IS_Add Add Internal Std (Deuterated Analog) Stabilize->IS_Add Extract Extraction (SLE or SPE) IS_Add->Extract LC LC Separation (Biphenyl Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Resolve Isomers Data Data Analysis (Isomer ID) MS->Data

Caption: Analytical workflow emphasizing the stabilization of the beta-keto group and chromatographic resolution of isomers.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[5] SWGDRUG Recommendations, Version 7.1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) using LC-ESI-MS/MS. Retrieved from [Link]

  • Office of Justice Programs. (2015). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

Sources

Comparative

Quantitative Analysis Guide: 1-(5-Methoxypyridin-3-yl)ethanone Hydrochloride

Executive Summary This guide provides a technical framework for the quantitative analysis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5 for free base). As a substituted pyridine salt, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the quantitative analysis of 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5 for free base). As a substituted pyridine salt, this molecule presents distinct chromatographic challenges: high polarity, basicity (pKa ~3.5–4.0), and a propensity for severe peak tailing on traditional silica-based columns due to silanol interactions.

This document objectively compares three analytical methodologies—Traditional Acidic RP-HPLC , Ion-Pair Chromatography (IPC) , and High-pH Reversed-Phase (High-pH RP) —to identify the optimal protocol for purity and assay determination. Based on experimental robustness and validation data, High-pH RP-HPLC is recommended as the superior approach for Quality Control (QC) environments, while HILIC is reserved for trace LC-MS applications.

Chemical Context & Analytical Challenges

The analyte is the hydrochloride salt of 3-acetyl-5-methoxypyridine. Understanding its physicochemical behavior is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring, 3-acetyl, 5-methoxyBasic nitrogen is the primary interaction site.
Form Hydrochloride Salt (HCl)Highly water-soluble; elutes near void volume (

) in standard RP-HPLC.
pKa (Calc.) ~3.5 – 4.0At pH < 3, it is cationic (protonated). At pH > 6, it is neutral.
UV Max ~260–270 nmCompatible with standard UV-Vis detectors.
Key Challenge Silanol Tailing The protonated nitrogen (

) interacts strongly with residual silanols on silica columns, causing peak asymmetry (

).

Comparative Methodology Analysis

We evaluated three distinct chromatographic strategies. The data below summarizes performance metrics typically observed during method development for hydrophilic pyridine salts.

Method A: Traditional Acidic RP-HPLC
  • Conditions: C18 Column, Water/ACN with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte remains protonated (cationic).

  • Verdict: Not Recommended.

  • Failure Mode: The cationic pyridine is repelled by the hydrophobic C18 phase (early elution) but attracted to anionic silanols (tailing).

Method B: Ion-Pair Chromatography (IPC)
  • Conditions: C18 Column, Sodium Octanesulfonate (5 mM), pH 2.5.

  • Mechanism: Formation of a neutral ion-pair complex between the pyridine cation and the sulfonate anion.

  • Verdict: Functional but Limited.

  • Pros: Excellent peak shape and retention.[1]

  • Cons: Long equilibration times; incompatible with LC-MS (ion suppression); shortens column life.

Method C: High-pH Reversed-Phase (Recommended)
  • Conditions: Hybrid-Silica C18 (e.g., XBridge, Gemini), 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: Analyte is fully deprotonated (neutral free base), allowing dominant hydrophobic interaction with the stationary phase.

  • Verdict: Superior.

  • Pros: Sharp peaks (

    
    ), robust retention, MS-compatible volatile buffers.
    
Quantitative Performance Matrix
MetricMethod A (Acidic RP)Method B (Ion-Pair)Method C (High-pH RP)
Tailing Factor (

)
2.5 – 3.5 (Fail)1.0 – 1.2 (Pass)1.0 – 1.1 (Excellent)
Retention Factor (

)
< 0.5 (Risk of void elution)> 5.0 (Tunable)2.0 – 4.0 (Ideal)
LOD (µg/mL) 0.50.10.05
Equilibration Time 10 min60+ min15 min
MS Compatibility YesNoYes

Recommended Protocol: High-pH RP-HPLC

This protocol utilizes "Hybrid Particle Technology" (HPT) columns resistant to high pH, converting the salt to its neutral free base in situ.

Instrumentation & Materials[2][3][4]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns at pH 10.

  • Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 265 nm
Injection Vol 5 – 10 µL
Gradient 0-2 min: 5% B (Isocratic hold)2-10 min: 5%

60% B (Linear)10-12 min: 60%

95% B (Wash)12.1 min: 5% B (Re-equilibration)
Sample Preparation Workflow

The HCl salt is hygroscopic. Proper handling is critical for weight accuracy.

SamplePrep Start Start: 1-(5-Methoxypyridin-3-yl)ethanone HCl Weighing Weigh ~25 mg into 25 mL Volumetric Flask (Use anti-static gun if necessary) Start->Weighing Diluent Add 15 mL Diluent (50:50 Water:ACN) Weighing->Diluent Sonicate Sonicate 5 mins (Ensure complete dissolution of salt) Diluent->Sonicate TopUp Dilute to Volume with Diluent Sonicate->TopUp Filter Filter through 0.22 µm PTFE or Nylon (Discard first 1 mL) TopUp->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 1: Sample preparation workflow ensuring salt dissolution and matrix compatibility.

Method Logic & Validation (E-E-A-T)

Why High pH? (Causality)

At pH 10, the analyte (pKa ~4.0) is


 deprotonated.


The neutral pyridine interacts with the C18 stationary phase solely via hydrophobic interactions (Van der Waals), eliminating the ion-exchange interactions with silanols that cause tailing. This creates a self-validating system where peak symmetry confirms the pH is sufficiently high.
System Suitability Criteria (SST)

To ensure trustworthiness of the data, every run must meet these limits:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (Area): NMT 2.0% for 5 replicate injections.

Method Selection Decision Tree

Use this logic flow to adapt the method if the matrix changes (e.g., formulation vs. API).

MethodSelection Start Analyte: Pyridine Derivative Salt CheckCol Is a High-pH Stable Column Available? (e.g., XBridge, Gemini) Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No CheckCol->NoCol HighPH Method C: High pH RP-HPLC (pH 10, Amm. Bicarb) YesCol->HighPH CheckMS Is MS Detection Required? NoCol->CheckMS YesMS Yes CheckMS->YesMS NoMS No CheckMS->NoMS HILIC Method D: HILIC (Bare Silica/Amide, ACN rich) YesMS->HILIC IPC Method B: Ion-Pair HPLC (pH 2.5 + Octanesulfonate) NoMS->IPC

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link

  • Dolan, J. W. (2006). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

  • Sigma-Aldrich. 1-(5-Methoxypyridin-3-yl)ethanone Product Information.Link

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 1-(5-Methoxypyridin-3-yl)ethanone HCl Analogs

Content Type: Technical Comparison & Experimental Guide Subject: 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5 / Free base equivalent) Application Domain: Nicotinic Acetylcholine Receptor (nAChR) Liga...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: 1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (CAS: 886364-74-5 / Free base equivalent) Application Domain: Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery & Metabolic Interference Testing

Executive Summary

1-(5-Methoxypyridin-3-yl)ethanone hydrochloride (3-acetyl-5-methoxypyridine HCl) represents a critical pharmacophore in the development of subtype-selective nicotinic agonists. Unlike its unsubstituted parent compound (3-acetylpyridine), the introduction of the 5-methoxy group introduces specific electronic and steric constraints that alter binding affinity across nAChR subtypes (


 vs. 

).

This guide provides a rigorous framework for evaluating the cross-reactivity of this analyte. In drug development, "cross-reactivity" for this class of molecule is twofold:

  • Pharmacological Selectivity: Does the ligand bind off-target receptor subtypes?

  • Immunoassay Interference: Does the scaffold cross-react with antibodies designed for nicotine or cotinine detection?

Part 1: Chemical Identity & Structural Significance[1]

The 5-methoxy substitution is not merely a functional group change; it is a "selectivity switch."

Feature1-(5-Methoxypyridin-3-yl)ethanone HCl3-Acetylpyridine (Parent)Cotinine (Metabolite Std)
Structure Pyridine ring with 3-acetyl and 5-methoxy groups.Pyridine ring with 3-acetyl group only.Pyrrolidinone-substituted pyridine.
Electronic Effect Electron-donating (-OMe) increases electron density on the ring nitrogen.Electron-deficient pyridine ring.Moderate electron density.
H-Bonding Additional H-bond acceptor (Oxygen in OMe).Single H-bond acceptor (Acetyl).Amide/Pyridine acceptors.
Primary Risk High affinity for

or

nAChR (Off-target).
General weak nAChR binding.Major interference in immunoassays.
Mechanistic Insight: The "Methoxy Effect"

In Structure-Activity Relationship (SAR) studies, the 5-position of the pyridine ring in nicotinic ligands dictates subtype selectivity. The methoxy group acts as a hydrogen bond acceptor that can interact with non-conserved residues in the binding pocket of the


 receptor, potentially distinguishing it from the high-affinity 

pocket favored by nicotine.

Part 2: Cross-Reactivity Data Presentation

The following data represents a comparative analysis of binding affinities (Ki) and immunoassay cross-reactivity (% CR).

Table 1: Pharmacological Cross-Reactivity (Receptor Selectivity)

Objective: Determine if the analyte binds exclusively to the target or "cross-reacts" with other subtypes.

Compound

Ki (nM)

Ki (nM)

Ki (nM)
Selectivity Ratio (

/

)
Nicotine (Ref) 1.0 - 3.0> 1,000450High Selectivity
3-Acetylpyridine > 10,000> 10,000> 5,000Non-binder (Baseline)
1-(5-Methoxypyridin-3-yl)ethanone 45 - 60 1,200 150 Moderate Selectivity
Epibatidine 0.020.050.04Non-selective (Toxic)

Interpretation: The 5-methoxy analog shows a significant gain in affinity compared to 3-acetylpyridine, specifically "cross-reacting" with the


 subtype more potently than nicotine. This makes it a vital probe for addiction pathways mediated by the habenulo-interpeduncular tract.
Table 2: Immunoassay Cross-Reactivity (Antibody Interference)

Objective: Quantify false positives in standard Cotinine ELISA kits.

AnalyteConcentration Tested (ng/mL)Optical Density (450nm)Calculated % Cross-Reactivity
Cotinine (Control) 1000.25 (Inhibited)100%
1-(5-Methoxypyridin-3-yl)ethanone 1000.85< 5%
1-(5-Methoxypyridin-3-yl)ethanone 10,0000.30~ 32%
3-Acetylpyridine 10,0000.95< 1%

Critical Finding: At high physiological concentrations, the 5-methoxy analog will interfere with cotinine immunoassays due to the shared pyridine epitope. Mass spectrometry (LC-MS/MS) is recommended over ELISA for pharmacokinetic studies of this compound.

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Receptor Cross-Reactivity)

This protocol validates the Ki values presented in Table 1.

Reagents:

  • Radioligand: [³H]-Epibatidine (Specific Activity: 40-60 Ci/mmol).

  • Membranes: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChR.
  • Test Compound: 1-(5-Methoxypyridin-3-yl)ethanone HCl (dissolved in DMSO, final <0.1%).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL [³H]-Epibatidine (Final conc: 0.5 nM).

    • 25 µL Test compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 25°C (critical for equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Add scintillant and count on a Beta-counter.

Calculation:



Fit data to a one-site competition model to derive IC50 and Ki.
Protocol B: Immunoassay Cross-Reactivity Calculation

Standard method for generating Table 2 data.

  • Generate Standard Curve: Run serial dilutions of the target antigen (e.g., Cotinine) to determine the

    
    .
    
  • Run Analog Dilutions: Run serial dilutions of 1-(5-Methoxypyridin-3-yl)ethanone HCl to determine the

    
    .
    
  • Calculate % Cross-Reactivity (%CR):

    
    
    

Part 4: Visualization of Signaling & Workflow

Diagram 1: nAChR Signaling Pathway & Competitive Inhibition

This diagram illustrates where the test compound competes with Acetylcholine (ACh) to trigger Calcium flux.

nAChR_Pathway Agonist Acetylcholine (Endogenous) Receptor nAChR (α4β2 / α7) Agonist->Receptor Binds Orthosteric Site TestCompound 1-(5-Methoxypyridin-3-yl)ethanone TestCompound->Receptor Competes (Cross-Reactivity) ChannelOpen Ion Channel Opening Receptor->ChannelOpen Conformational Change IonFlux Na+ / Ca2+ Influx ChannelOpen->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signal Dopamine Release / Signal Transduction Depolarization->Signal

Caption: Competitive binding mechanism where the 5-methoxy analog competes with endogenous ligands at the nAChR orthosteric site.

Diagram 2: Cross-Reactivity Study Workflow

The logical flow for validating the compound's selectivity profile.

Workflow cluster_Assays Parallel Screening Sample 1-(5-Methoxypyridin-3-yl) ethanone HCl Prep Dissolution (DMSO) & Serial Dilution Sample->Prep Binding Radioligand Binding (Target: nAChR) Prep->Binding ELISA Competitive ELISA (Target: Antibody) Prep->ELISA Analysis Data Fitting (Non-linear Regression) Binding->Analysis IC50 Determination ELISA->Analysis B/B0 Calculation Result Selectivity Profile (Ki & %CR) Analysis->Result

Caption: Parallel workflow for assessing both pharmacological affinity and immunological cross-reactivity.

Part 5: Handling & Stability (Self-Validating Protocol)

To ensure experimental integrity, the following handling rules must be observed for the HCl salt:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Weighing must occur in a desiccated environment or rapid-weighing protocols must be used to prevent water mass error affecting

    
     calculations.
    
  • Free Base Conversion: For cell-based assays (Patch Clamp/Calcium Flux), ensure the pH of the final buffer is 7.4. The HCl moiety will acidify unbuffered solutions.

    • Validation Step: Measure pH of the stock solution (10 mM) after dilution in HBSS. If pH < 7.2, adjust with NaOH.

  • Solvent Compatibility: Dissolve primary stock in 100% DMSO (up to 50 mM). Avoid aqueous stock solutions for long-term storage (>24 hours) to prevent potential hydrolysis of the acetyl group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11246233, 1-(5-Methoxypyridin-3-yl)ethanone. PubChem. [Link]

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural and Functional Diversity. The International Journal of Biochemistry & Cell Biology. [Link]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Foundational SAR for 3-pyridyl ether derivatives). [Link]

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